molecular formula C14H21NO3 B2834331 Tert-butyl 3-(hydroxymethyl)phenethylcarbamate CAS No. 1175090-35-3

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate

Cat. No.: B2834331
CAS No.: 1175090-35-3
M. Wt: 251.326
InChI Key: RYUBEYGFIWIUMP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.326. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(hydroxymethyl)phenethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(hydroxymethyl)phenethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-8-7-11-5-4-6-12(9-11)10-16/h4-6,9,16H,7-8,10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUBEYGFIWIUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery, bioconjugation chemistry, and the synthesis of complex molecular scaffolds [1]. With a precise molecular weight of 251.32 g/mol , this phenethylamine derivative features two orthogonally reactive handles: a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a free benzylic hydroxyl group. This technical guide details its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven experimental workflows for its synthetic manipulation.

Physicochemical Profile & Structural Logic

The utility of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate stems from its precise structural geometry and orthogonal reactivity. The Boc group provides robust protection for the primary amine, preventing unwanted N-alkylation or N-oxidation during the manipulation of the hydroxymethyl group. Furthermore, the meta-substitution (3-position) on the phenyl ring provides a distinct spatial vector for structure-activity relationship (SAR) exploration, often yielding superior pharmacokinetic profiles compared to para-substituted analogs due to altered metabolic liabilities.

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name Tert-butyl 3-(hydroxymethyl)phenethylcarbamate
Synonyms N-Boc-(3-(2-aminoethyl)phenyl)methanol
CAS Registry Number 1175090-35-3
Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 410.0 ± 33.0 °C

Data aggregated from standard chemical supplier databases [1].

Synthetic Divergence & Workflow

The orthogonal nature of the functional groups allows this molecule to serve as a central hub for divergent synthesis. The diagram below illustrates three primary pathways: Boc deprotection to yield the free amine, activation of the hydroxyl group for nucleophilic substitution, and mild oxidation to an aldehyde.

G SM Tert-butyl 3-(hydroxymethyl) phenethylcarbamate (MW: 251.32 g/mol) Deprotect TFA / DCM (Boc Removal) SM->Deprotect Pathway A Activate MsCl / TEA (Hydroxyl Activation) SM->Activate Pathway B Oxidize Dess-Martin Periodinane (Oxidation) SM->Oxidize Pathway C IntA 3-(2-aminoethyl)phenyl)methanol (MW: 151.21 g/mol) Deprotect->IntA IntB Mesylate Derivative (MW: 329.41 g/mol) Activate->IntB IntC Aldehyde Derivative (MW: 249.31 g/mol) Oxidize->IntC

Synthetic divergence of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate into key intermediates.

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, it is critical to not only execute these reactions but to understand the causality behind the reagent selection and the validation mechanisms that ensure protocol trustworthiness.

Protocol A: Selective N-Boc Deprotection (Pathway A)

Causality: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the industry standard for Boc removal [2]. The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation. This cation rapidly eliminates to form isobutylene gas and carbon dioxide, driving the reaction to completion thermodynamically.

Procedure:

  • Preparation: Dissolve 1.0 equivalent of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate in anhydrous DCM to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath to mitigate the exothermic nature of the initial acid addition. Slowly add TFA to achieve a final concentration of 25% (v/v) TFA in DCM.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Validation: Monitor the reaction progress via LC-MS. The protocol is self-validating when the starting material peak (251.32 m/z) disappears and the product peak (151.21 m/z, corresponding to the free amine) emerges.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the amine as a TFA salt.

Protocol B: Mild Oxidation to Aldehyde (Pathway C)

Causality: The oxidation of the primary benzylic alcohol to an aldehyde must be performed without cleaving the acid-labile Boc group. Dess-Martin Periodinane (DMP) is selected over Jones or Swern oxidations because it operates under extremely mild, neutral conditions at room temperature, preserving the integrity of the carbamate[3][4].

Procedure:

  • Preparation: Dissolve the starting material in anhydrous DCM (0.1 M).

  • Oxidation: Add 1.2 equivalents of Dess-Martin Periodinane (DMP) at 0 °C.

  • Propagation: Stir the suspension at room temperature for 2 hours.

  • Quenching (Critical Step): Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Mechanistic note: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct generated during the oxidation, preventing localized acidic cleavage of the Boc group.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation Strategies

To ensure the structural integrity of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate and its derivatives, rigorous analytical validation is required:

  • Mass Spectrometry (ESI-MS): While the expected exact mass is 251.32 g/mol (yielding a [M+H]⁺ of ~252.3 m/z), analysts must account for in-source fragmentation typical of Boc-protected amines. It is highly common to observe a base peak at 196.3 m/z (loss of the tert-butyl group, -56 Da) or 152.3 m/z (loss of the entire Boc group, -100 Da).

  • NMR Spectroscopy: In ¹H-NMR (CDCl₃), the presence of the Boc group is confirmed by a sharp, highly integrated singlet at ~1.44 ppm (9H). The benzylic hydroxymethyl protons typically appear as a doublet or broad singlet around 4.6 ppm (2H), depending on hydrogen bonding dynamics.

References

  • ChemSrc Database - tert-butyl 3-(hydroxyMethyl)phenethylcarbamate Chemical & Physical Properties. Retrieved from:[Link][1]

  • Royal Society of Chemistry - Dess–Martin periodinane-mediated oxidation. Organic & Biomolecular Chemistry. Retrieved from:[Link][2]

Sources

High-Resolution 1H NMR Spectral Analysis of tert-Butyl 3-(hydroxymethyl)phenethylcarbamate: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3)[1] represents a highly functionalized intermediate frequently utilized in medicinal chemistry and drug development. It features a tert-butyloxycarbonyl (Boc)-protected primary amine, an electron-rich aromatic core, and a benzylic hydroxymethyl group. Accurate structural elucidation via high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is critical for verifying its purity and structural integrity. This whitepaper provides a rigorous, causality-driven framework for acquiring, processing, and interpreting the 1H NMR spectrum of this molecule.

Molecular Architecture & Spin System Logic

To systematically assign the 1H NMR spectrum without ambiguity, the molecule must be logically deconstructed into isolated spin systems. This partitioning prevents assignment errors in regions with overlapping chemical shifts and allows the analyst to treat complex coupling networks as discrete mathematical units.

SpinSystems Core tert-butyl 3-(hydroxymethyl) phenethylcarbamate Boc Boc Group (9H, Singlet, ~1.4 ppm) Core->Boc Aliphatic Phenethyl Chain (4H, Multiplets, ~2.8-3.4 ppm) Core->Aliphatic Aromatic Aromatic Ring (4H, Multiplets, ~7.1-7.3 ppm) Core->Aromatic Hydroxymethyl Hydroxymethyl (2H, Singlet, ~4.6 ppm) Core->Hydroxymethyl Exchangeable Exchangeable Protons (OH, NH, Broad) Core->Exchangeable

Fig 1. Logical deconstruction of the molecule into isolated spin systems.

Experimental Workflow for High-Resolution 1H NMR

The following protocol is designed as a self-validating system. By coupling standard acquisition parameters with a chemical perturbation step (isotopic exchange), the workflow ensures absolute confidence in peak assignments, particularly for labile protons.

Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Data Acquisition (400/500 MHz, zg30 pulse) A->B C Data Processing (FT, Phase & Baseline Correction) B->C D Spectral Assignment (Multiplet Analysis) C->D E Self-Validation (D2O Exchange for OH/NH) D->E

Fig 2. High-resolution 1H NMR acquisition and self-validation workflow.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl3 is selected due to its excellent solvating power for Boc-protected amines and its lack of exchangeable deuterons, which preserves the visibility of the OH and NH signals.

  • Data Acquisition: Acquire the spectrum at 298 K using a 400 MHz or 500 MHz spectrometer. Utilize a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds and 16–32 scans.

    • Causality: The 30° pulse ensures rapid longitudinal relaxation recovery, providing accurate integration values across all functional groups ()[2].

  • Data Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio without sacrificing resolution. Perform rigorous zero-order and first-order phase corrections, followed by a polynomial baseline correction.

  • Self-Validation (D2O Exchange): To unequivocally assign the labile hydroxyl (-OH) and carbamate (-NH) protons, add 1-2 drops of deuterium oxide (D2O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Causality: The acidic/labile protons undergo rapid isotopic exchange with deuterium. Because deuterium is NMR-silent in the 1H frequency range, the corresponding signals will disappear, validating their assignment ()[3].

1H NMR Spectral Assignments & Mechanistic Causality

The quantitative data for tert-butyl 3-(hydroxymethyl)phenethylcarbamate is summarized in Table 1, followed by a mechanistic explanation of the observed chemical shifts and coupling constants.

Table 1: 1H NMR Spectral Assignments (CDCl3, 400 MHz, 298 K)

Functional GroupChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
tert-Butyl (Boc)1.439Hs--C(CH3)3
Hydroxyl1.851Hbr s--OH
Benzylic CH22.802Ht7.1Ar-CH2-CH2-
N-adjacent CH23.352Hq7.1-CH2-CH2-NH-
Carbamate NH4.551Hbr s--NH-Boc
Hydroxymethyl CH24.652Hs-Ar-CH2-OH
Aromatic H-4,5,67.10 - 7.253Hm-Ar-H
Aromatic H-27.281Hbr s-Ar-H (between substituents)
Mechanistic Insights & Causality:
  • The Boc Group (δ 1.43): The nine protons of the tert-butyl group are chemically and magnetically equivalent due to rapid, unhindered rotation around the C-C and C-O bonds. The lack of adjacent scalar-coupled protons and the shielding effect of the sp3 carbons result in a dominant, sharp singlet ()[4].

  • The Phenethyl Chain (δ 2.80 & 3.35): This region exhibits a classic A2X2 spin system modified by the adjacent nitrogen. The benzylic CH2 (δ 2.80) is deshielded by the diamagnetic anisotropy of the aromatic ring and appears as a triplet (J ≈ 7.1 Hz) due to vicinal coupling with the adjacent CH2. The nitrogen-adjacent CH2 (δ 3.35) is further deshielded by the electronegative carbamate oxygen/nitrogen system. It appears as a quartet (or broad multiplet) because it couples to both the benzylic CH2 and the adjacent NH proton.

  • The Hydroxymethyl Group (δ 4.65): These two protons are highly deshielded because they are sandwiched between the aromatic ring and the electronegative oxygen of the hydroxyl group. In standard CDCl3, rapid intermolecular proton exchange decouples the adjacent OH proton, resulting in a sharp singlet.

  • Exchangeable Protons (δ 1.85 & 4.55): The hydroxyl proton (δ 1.85) appears as a broad singlet due to concentration-dependent hydrogen bonding and intermediate chemical exchange rates. The carbamate NH (δ 4.55) is notably broad. Causality: This broadening is not solely due to chemical exchange, but is primarily driven by the quadrupolar relaxation of the covalently bound 14N nucleus (spin I = 1). The asymmetric electric field gradient around the nitrogen induces rapid relaxation of the attached proton, effectively "smearing" the multiplet into a broad singlet ()[5]. Both peaks vanish upon D2O exchange.

  • The Aromatic Core (δ 7.10 - 7.28): The meta-substitution pattern breaks the symmetry of the phenyl ring. The proton at position 2 (flanked by the phenethyl and hydroxymethyl groups) lacks ortho-neighbors, appearing as a broad singlet (or fine triplet with small meta-coupling, J ≈ 1.5 Hz) at δ 7.28. The remaining three protons form a complex overlapping multiplet between δ 7.10 and 7.25.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. URL:[Link]

  • American Chemical Society. (2013). NMR Guidelines for ACS Journals. URL:[Link]

  • Kupka, T., et al. (2018). Quadrupolar 14N NMR Relaxation from Force-Field and Ab Initio Molecular Dynamics in Different Solvents. Journal of Chemical Theory and Computation. URL:[Link]

Sources

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate solubility data

Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3) is a highly specialized synthetic intermediate widely utilized in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of substituted phenethylamine derivatives, neurotransmitter analogs, and targeted prodrugs.

In pharmaceutical development, the solubility profile of an intermediate dictates the selection of reaction solvents, purification strategies (such as crystallization or chromatography), and the efficiency of subsequent deprotection steps. This whitepaper provides an in-depth analysis of the solubility characteristics of tert-butyl 3-(hydroxymethyl)phenethylcarbamate, grounded in structural thermodynamics, and outlines validated protocols for empirical solubility determination.

Structural Causality of Solvation Thermodynamics

To predict and manipulate the solubility of tert-butyl 3-(hydroxymethyl)phenethylcarbamate, one must deconstruct the molecule into its three primary physicochemical domains. The macroscopic solubility of this compound is the net result of competing intermolecular forces dictated by these functional groups and their interactions with the solvent's dielectric constant and hydrogen-bonding capacity.

  • The Tert-Butoxycarbonyl (Boc) Group: The Boc group is a bulky, highly lipophilic protecting group. It shields the primary amine, preventing it from acting as a strong hydrogen bond donor or ionizing under physiological or mildly acidic conditions[1]. This massive non-polar domain significantly increases the molecule's affinity for non-polar and polar aprotic organic solvents (e.g., dichloromethane, ethyl acetate) while drastically reducing its aqueous solubility [1].

  • The Phenethylamine Backbone: The aromatic phenyl ring and the ethyl carbon chain contribute further to the molecule's hydrophobicity[2]. By itself, a free phenethylamine is moderately soluble in water due to the basic amine (pKa ~9.8) forming salts [2]. However, masking this amine with the Boc group neutralizes the basicity, rendering the backbone entirely dependent on van der Waals interactions for solvation.

  • The Hydroxymethyl Group (-CH₂OH): Located at the meta-position (3-position) of the phenyl ring, this moiety acts as both a hydrogen bond donor and acceptor. While it is not powerful enough to overcome the massive lipophilicity of the Boc-phenethyl core to make the compound water-soluble, it does modulate the polarity. It grants the compound excellent solubility in polar protic solvents like methanol and ethanol, and prevents it from being exclusively soluble in extreme non-polar solvents like hexane.

G Core Tert-butyl 3-(hydroxymethyl) phenethylcarbamate Boc Boc Group (Lipophilic) Core->Boc Ring Phenethyl Backbone (Hydrophobic) Core->Ring Hydroxyl Hydroxymethyl Group (H-Bond Donor/Acceptor) Core->Hydroxyl SolvOrg High Solubility in Organic Solvents (DCM, EtOAc, THF) Boc->SolvOrg Drives SolvAq Poor Solubility in Aqueous Media Boc->SolvAq Restricts Ring->SolvOrg Drives Hydroxyl->SolvOrg Modulates polarity Hydroxyl->SolvAq Slight enhancement

Caption: Structural domains dictating the solvation thermodynamics of the compound.

Solubility Data Matrix

Based on the structural physicochemical properties of Boc-protected benzylic alcohols and phenethylamines, the solubility profile of tert-butyl 3-(hydroxymethyl)phenethylcarbamate across standard laboratory and industrial solvents is summarized below.

Solvent ClassSpecific SolventDielectric Constant (ε)Expected Solubility ProfileMechanistic Justification
Polar Protic Methanol (MeOH)32.7Highly Soluble The -CH₂OH group engages in strong hydrogen bonding with the solvent, while the lipophilic core is accommodated by the solvent's organic character.
Polar Protic Water (H₂O)80.1Insoluble / Sparingly Soluble The hydrophobic bulk of the Boc group and aromatic ring overwhelmingly rejects the highly ordered hydrogen-bond network of water [3].
Polar Aprotic Dichloromethane (DCM)8.93Freely Soluble DCM perfectly matches the polarizability of the carbamate core and the lipophilicity of the Boc and phenyl groups [1].
Polar Aprotic Ethyl Acetate (EtOAc)6.02Freely Soluble Excellent solvation of the Boc group; commonly used for liquid-liquid extraction of this compound from aqueous quench layers.
Non-Polar Hexane / Heptane~1.9Slightly Soluble The polar carbamate and hydroxymethyl groups restrict high solubility in purely aliphatic hydrocarbons. Often used as an anti-solvent for crystallization.

Experimental Methodology: Thermodynamic Solubility Determination

To generate highly accurate, quantitative solubility data for process chemistry, kinetic solubility (e.g., solvent titration) is insufficient. The Isothermal Shake-Flask Method coupled with HPLC-UV must be used to ensure a self-validating thermodynamic equilibrium is reached.

Step-by-Step Protocol
  • Excess Solid Addition: Add 50 mg of crystalline tert-butyl 3-(hydroxymethyl)phenethylcarbamate to a 2 mL glass HPLC vial.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., DCM or Methanol). Ensure a visible solid pellet remains; if the solid dissolves completely, the solution is not saturated, and more solid must be added.

  • Isothermal Equilibration: Seal the vial and place it in a thermoshaker set to exactly 25.0 °C. Agitate at 500 RPM for 48 hours .

    • Causality Note: 48 hours is required to overcome the kinetic dissolution barrier and ensure the chemical potential of the solid equals that of the solute.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes at 25.0 °C to force all undissolved micro-particulates into a solid pellet.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute this immediately into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon temperature changes.

  • HPLC-UV Quantification: Inject the diluted sample into an HPLC system (C18 column, UV detection at ~210 nm and 254 nm). Quantify against a pre-established standard calibration curve.

  • Self-Validation (XRPD): Extract the remaining solid pellet, dry it under a gentle stream of nitrogen, and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality Note: This ensures the solvent did not induce a polymorphic transition or form a solvate, which would alter the thermodynamic solubility limit.

G N1 1. Excess Solid Addition N2 2. Isothermal Equilibration (48h) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4. HPLC-UV Quantification N3->N4 Supernatant N5 5. XRPD Solid Validation N3->N5 Pellet

Caption: Self-validating shake-flask methodology for thermodynamic solubility determination.

Downstream Workflow Implications: Boc-Deprotection

The solubility profile of tert-butyl 3-(hydroxymethyl)phenethylcarbamate directly dictates the conditions used for its downstream transformation—specifically, the removal of the Boc group to yield the free 3-(hydroxymethyl)phenethylamine.

Because the compound is highly soluble in halogenated solvents, the industry-standard deprotection method utilizes Trifluoroacetic acid (TFA) in Dichloromethane (DCM) [4]. The high solubility in DCM ensures a homogeneous reaction mixture, allowing the rapid protonation of the carbamate oxygen, subsequent formation of the tert-butyl cation, and release of CO₂ gas [4].

Alternative Methods for Poorly Soluble Analogs: If downstream modifications render a specific derivative poorly soluble in DCM, researchers can pivot to solvent-free mechanochemical deprotection . In this workflow, the Boc-protected amine is ball-milled with a solid acid (such as p-toluenesulfonic acid) [5]. The mechanical force and localized heating bypass the need for macroscopic solvent solubility, driving the deprotection in the solid state and yielding the amine salt directly [5].

References

  • PubChem. "Phenethylamine | C8H11N | CID 1001." National Institutes of Health (NIH). Available at:[Link]

  • Margetić, D. and Đud, M. "Solvent-Free Mechanochemical Deprotection of N-Boc Group." International Journal of Organic Chemistry, 7, 140-144 (2017). Available at: [Link]

Stability and Storage Dynamics of tert-Butyl 3-(hydroxymethyl)phenethylcarbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3) 1 is a highly versatile, bifunctional molecular building block utilized extensively in advanced drug discovery, peptide synthesis, and bioconjugation. Featuring both a tert-butyloxycarbonyl (Boc)-protected primary amine and a reactive benzylic alcohol, this compound requires stringent environmental controls to maintain its structural integrity. This whitepaper deconstructs the mechanistic causality behind its degradation and provides field-proven, self-validating protocols for stability testing and long-term storage.

Structural Vulnerabilities & Mechanistic Causality

The utility of this molecule stems from its orthogonal reactivity; however, this dual functionality introduces competing degradation pathways. Understanding the causality behind these pathways is critical for preventing premature degradation.

Acid-Catalyzed Carbamate Cleavage

While carbamates exhibit excellent stability under basic conditions, the N-Boc group is notoriously labile in the presence of strong or trace acids 2. The degradation initiates via the protonation of the carbamate carbonyl oxygen. This leads to the expulsion of a tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide 3. In a storage environment, even ambient moisture reacting with atmospheric CO₂ can form trace carbonic acid, initiating this cascade over prolonged periods.

Oxidative Degradation of the Benzylic Position

The hydroxymethyl group attached to the phenyl ring (benzylic alcohol) is highly sensitive to selective oxidation, even at room temperature 4. Exposure to atmospheric oxygen, catalyzed by UV light or trace transition metals (often leached from low-quality glassware), generates benzylic radicals. These radicals propagate to form hydroperoxides, which subsequently decompose into benzaldehyde derivatives and, ultimately, benzoic acid.

DegradationPathways Mol tert-butyl 3-(hydroxymethyl) phenethylcarbamate Boc N-Boc Group (Acid Labile) Mol->Boc Motif A Alc Benzylic Alcohol (Oxidation Labile) Mol->Alc Motif B DegBoc Free Amine + CO2 + Isobutylene Boc->DegBoc Trace Acid / Heat DegAlc Benzaldehyde / Benzoic Acid Alc->DegAlc O2 / UV / Metals

Figure 1: Bifunctional degradation pathways of tert-butyl 3-(hydroxymethyl)phenethylcarbamate.

Empirical Stability Data & Storage Matrix

To mitigate the dual risks of acid hydrolysis and auto-oxidation, storage parameters must be strictly controlled. The following matrix summarizes the quantitative kinetic impacts of environmental stressors and their corresponding mitigations.

Environmental StressorPrimary Degradation PathwayKinetic ImpactRecommended Mitigation
Temperature (>25°C) Thermal Boc CleavageRate doubles per 10°C riseStore at -20°C (Long-term) or 2-8°C (Short-term)
pH (< 5.0) Acid-Catalyzed HydrolysisRapid (t½ < 2 hrs at pH 2)Maintain neutral pH; avoid acidic solvents
Oxygen / UV Light Benzylic Auto-OxidationModerate (t½ ~ weeks in ambient)Store under Argon; use amber glass containers
Moisture (>60% RH) Trace-Acid GenerationSlow (t½ ~ months)Store in desiccated environment (<0.1% RH)

Validated Experimental Protocols: Self-Validating Stability Workflow

To establish a rigorous shelf-life profile, laboratories must employ a self-validating forced degradation protocol. This ensures that any observed degradation is an authentic chemical event rather than an analytical artifact (e.g., in-source fragmentation during mass spectrometry).

Rationale for Self-Validation

The protocol below incorporates an Internal Standard (ISTD) spiked after the stress phase but before analysis, coupled with a strict mass balance calculation. If the sum of the parent peak area and degradant peak areas does not equal 95-105% of the unstressed control, the assay flags a loss of volatile degradants or incomplete quenching, invalidating the run.

Workflow S1 Aliquot Preparation S2 Parallel Stress (Acid/Base/Ox/Heat) S1->S2 S3 Quench & Spike ISTD S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Mass Balance Validation S4->S5

Figure 2: Self-validating forced degradation and stability testing workflow.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Dissolve 10.0 mg of tert-butyl 3-(hydroxymethyl)phenethylcarbamate in 10.0 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL stock.

  • Prepare a stable ISTD solution (e.g., a structurally similar, fully stable carbamate) at 0.5 mg/mL in Acetonitrile.

Step 2: Parallel Stress Conditions (The "System") Execute in parallel to isolate specific degradation vectors:

  • Acidic Stress: Combine 1.0 mL stock + 1.0 mL 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Oxidative Stress: Combine 1.0 mL stock + 1.0 mL 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

  • Thermal/Photolytic Stress: Combine 1.0 mL stock + 1.0 mL H₂O. Expose to UV-Vis light (per ICH Q1B standards) at 60°C for 24 hours.

  • Control (Baseline): Combine 1.0 mL stock + 1.0 mL H₂O. Store immediately at -20°C.

Step 3: Quenching and Normalization Expertise Insight: Failure to quench reactive species leads to continued degradation in the autosampler queue, skewing kinetic data.

  • Neutralize the acidic sample with exactly 1.0 mL of 0.1 M NaOH.

  • Quench the oxidative sample with 100 µL of 1M Sodium Thiosulfate to neutralize residual peroxide.

  • Critical Validation Step: Spike exactly 100 µL of the ISTD solution into all vials (including the control) to normalize injection volumes and correct for mass spec ionization fluctuations.

Step 4: LC-MS/MS Analysis Expertise Insight: Standard LC-MS mobile phases often use 0.1% Formic Acid. However, Formic Acid can cause in-source fragmentation of the Boc group during ionization, leading to false positives for degradation. Use Ammonium Acetate instead.

  • Column: C18 (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 5: Data Interpretation & Mass Balance

  • Integrate the peaks for the parent compound, the free amine degradant, and the benzaldehyde degradant.

  • Calculate the mass balance: (Area_Parent + Σ Area_Degradants) / Area_Control.

  • A mass balance of 98-102% validates the extraction and quenching process, proving the system is self-consistent and ready for shelf-life extrapolation.

References

  • tert-butyl 3-(hydroxyMethyl)phenethylcarbamate Price from Supplier. ChemSrc.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC / NIH.
  • Carbon Quantum Dots/Cu2O Photocatalyst for Room Temperature Selective Oxidation of Benzyl Alcohol. PMC / NIH.

Sources

Tert-Butyl 3-(hydroxymethyl)phenethylcarbamate: Comprehensive Safety, Handling, and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, bifunctional building blocks are critical for modular assembly. Tert-butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3) is a highly versatile intermediate featuring orthogonal reactive sites: a Boc-protected primary amine and a meta-substituted benzylic alcohol[]. This structural duality allows chemists to selectively functionalize the benzylic position (via activation or oxidation) while keeping the amine masked, or conversely, to deprotect the amine for amide coupling while leaving the hydroxyl intact.

This whitepaper provides an in-depth technical framework for the safe handling, physicochemical profiling, and strategic synthetic utilization of this compound. By adhering to these validated protocols, researchers can mitigate the inherent risks of handling reactive organic intermediates while maximizing synthetic yield and purity.

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of tert-butyl 3-(hydroxymethyl)phenethylcarbamate is the first step in designing safe and effective experimental workflows. The lipophilic tert-butyl group combined with the hydrogen-bonding capacity of the hydroxyl and carbamate moieties dictates its solubility profile and environmental behavior.

Table 1: Key Physicochemical Properties
PropertyValue
IUPAC Name tert-butyl N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate
CAS Number 1175090-35-3[]
Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
Physical State Solid / Crystalline Powder
Solubility Profile Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in H2O
Hazard Causality and GHS Classification

While the Boc-group stabilizes the amine, the compound as a whole is a fine organic powder that poses standard laboratory risks. The lipophilicity of the molecule allows it to interact with lipid bilayers, making it a mild skin and eye irritant. Furthermore, aerosolized particulates can interact with the mucous membranes of the respiratory tract.

Table 2: GHS Hazard Profiling
Hazard ClassGHS CodeMechanistic Causality & DescriptionMandatory Precautionary Measures
Skin Irritation H315Lipophilic penetration of the stratum corneum causes localized inflammation.P280: Wear nitrile gloves and standard lab coat[2].
Eye Irritation H319Interaction with corneal proteins leads to serious eye irritation.P305+P351+P338: Rinse cautiously with water; remove contacts.
Respiratory H335Inhalation of fine crystalline dust irritates respiratory mucosa.P261: Handle exclusively in a certified fume hood[3].

Standard Operating Procedures (SOP) for Safe Handling

To ensure a self-validating safety system, handling protocols must be rooted in authoritative occupational guidelines, specifically the[2].

  • Environmental Controls: All weighing, transferring, and dissolution of the solid must be conducted within a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm. This prevents the aerosolization of H335-classified dust.

  • Personal Protective Equipment (PPE): Operators must wear powder-free nitrile gloves (minimum 4 mil thickness to prevent permeation by organic solvents used during dissolution), splash-proof safety goggles, and a flame-resistant laboratory coat.

  • Storage Causality: The compound must be stored at 2–8°C under an inert atmosphere (Argon or N2) . Why? Benzylic alcohols are susceptible to slow auto-oxidation to the corresponding aldehyde when exposed to atmospheric oxygen and ambient heat over prolonged periods. Inert, cold storage arrests this degradation pathway.

HandlingWorkflow A Storage & Retrieval (2-8°C, Argon/N2) B PPE & Environment Setup (Fume Hood, Nitrile Gloves) A->B C Reagent Preparation (Weighing & Dissolution) B->C D Reaction Execution (Controlled Deprotection) C->D E Quench & Workup (Neutralization) D->E

Workflow for the safe handling and processing of the bifunctional carbamate intermediate.

Synthetic Utility & Experimental Workflows

The true value of tert-butyl 3-(hydroxymethyl)phenethylcarbamate lies in its orthogonal reactivity. The diagram below illustrates the divergent pathways available to synthetic chemists.

SyntheticUtility Core tert-butyl 3-(hydroxymethyl) phenethylcarbamate Path1 Hydroxyl Activation (e.g., MsCl, Et3N) Core->Path1 Path2 Boc Deprotection (e.g., TFA/DCM or HCl) Core->Path2 Path3 Benzylic Oxidation (e.g., MnO2 to Aldehyde) Core->Path3 Target1 Nucleophilic Substitution Path1->Target1 Target2 Amide/Urea Coupling Path2->Target2 Target3 Reductive Amination Path3->Target3

Divergent synthetic pathways utilizing the orthogonal reactivity of the intermediate.

Protocol: Chemoselective Boc-Deprotection

Expertise & Experience: A critical challenge when deprotecting this specific molecule is the presence of the benzylic alcohol. Standard Boc-deprotection utilizes strong acids like Trifluoroacetic acid (TFA). However, strong acids can protonate the benzylic hydroxyl group, leading to the loss of water and the formation of a highly reactive benzylic carbocation. This can result in unwanted Friedel-Crafts alkylation, etherification, or polymerization.

To prevent this, the protocol below incorporates a carbocation scavenger (Triisopropylsilane, TIPS) and strict temperature controls, drawing on advanced methodologies for [4].

Step-by-Step Methodology:

  • Dissolution: In a thoroughly dried round-bottom flask under Argon, dissolve 1.0 mmol of tert-butyl 3-(hydroxymethyl)phenethylcarbamate in 4.0 mL of anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add 0.1 mmol (approx. 2.5 mol%) of Triisopropylsilane (TIPS). Causality: TIPS acts as a sacrificial hydride donor, rapidly quenching any transient benzylic carbocations before they can undergo side reactions.

  • Acidification: Submerge the flask in an ice bath (0°C). Dropwise, add 1.0 mL of TFA. Causality: The initial cleavage of the tert-butyl group is exothermic. Cooling the reaction suppresses the activation energy required for the unwanted benzylic dehydration pathway.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor progression via LC-MS until the mass corresponding to the Boc-protected starting material disappears.

  • Concentration: Remove the volatiles under reduced pressure. Crucial Step: Keep the rotary evaporator water bath below 30°C to prevent thermal degradation of the newly formed free amine.

  • Neutralization & Workup: Redissolve the crude trifluoroacetate salt in 10 mL of Ethyl Acetate (EtOAc). Slowly add 10 mL of saturated aqueous NaHCO3. Causality: The acid-base neutralization generates significant volumes of CO2 gas. The separatory funnel must be vented immediately and frequently to prevent explosive pressure buildup[3].

  • Isolation: Separate the organic layer, extract the aqueous phase with EtOAc (2 x 10 mL), dry over anhydrous Na2SO4, filter, and concentrate to yield the pure 3-(2-aminoethyl)phenyl)methanol.

Emergency Response & Waste Management

  • Spill Protocol: In the event of a solid spill, do not sweep dry, as this aerosolizes the compound. Cover the spill with damp absorbent paper or sand, carefully scoop into a designated hazardous waste container, and wash the area with a 10% bleach solution followed by soap and water.

  • Chemical Waste Disposal: Solutions containing TFA and DCM must be disposed of in designated halogenated organic waste carboys. Do not mix with basic waste streams until fully neutralized, as residual TFA can react violently with concentrated bases.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)". OSHA.gov. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Chemical Safety Information". PubChem. Available at:[Link]

  • Ryan, M. R., et al. (2024). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow". Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Initial Investigation of tert-Butyl 3-(hydroxymethyl)phenethylcarbamate Reactivity: A Bifunctional Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex alkaloid synthesis, bifunctional building blocks are critical for modular assembly. tert-Butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3)[1] is a highly versatile phenethylamine derivative featuring two orthogonally reactive centers: a primary benzylic alcohol and a Boc-protected primary amine. This whitepaper provides an in-depth technical investigation into the chemoselective manipulation of this molecule. By establishing self-validating protocols for oxidation, halogenation, and deprotection, we outline how researchers can predictably derivatize this compound without compromising its structural integrity.

Orthogonal Reactivity Profiling

The strategic value of tert-butyl 3-(hydroxymethyl)phenethylcarbamate lies in its orthogonal protective strategy. The tert-butyloxycarbonyl (Boc) group effectively masks the nucleophilicity of the primary amine, rendering it inert to mild oxidants, bases, and nucleophiles. Conversely, the unprotected meta-substituted hydroxymethyl group (-CH₂OH) is primed for immediate functionalization.

ReactivityMap SM tert-butyl 3-(hydroxymethyl) phenethylcarbamate Oxidation Aldehyde Derivative (DMP Oxidation) SM->Oxidation DMP, DCM, rt Halogenation Benzyl Bromide Derivative (Appel Reaction) SM->Halogenation CBr4, PPh3, DCM Deprotection Free Phenethylamine (TFA Deprotection) SM->Deprotection TFA/DCM, Scavenger

Orthogonal reactivity pathways of tert-butyl 3-(hydroxymethyl)phenethylcarbamate.

Chemoselective Oxidation of the Benzylic Alcohol

Causality & Reagent Selection

To convert the primary benzylic alcohol to an aldehyde, the oxidant must be potent enough to drive the transformation but mild enough to prevent over-oxidation to a carboxylic acid. Furthermore, the reagent must operate at a near-neutral pH to avoid premature cleavage of the acid-labile Boc group.[2] is the optimal choice. Unlike standard permanganate oxidations which can over-oxidize primary alcohols[3], DMP operates via a rapid ligand exchange followed by an intramolecular elimination, yielding the aldehyde with high chemoselectivity at room temperature[2].

Self-Validating Protocol: DMP Oxidation
  • Preparation: Dissolve tert-butyl 3-(hydroxymethyl)phenethylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Activation: Add Dess-Martin Periodinane (1.1 eq) in a single portion. The reaction mixture will typically become slightly cloudy.

  • Monitoring: Stir at room temperature for 1–2 hours. Monitor via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Self-Validating Quench: Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃[3].

    • Validation Check: Vigorously stir the biphasic mixture. The reaction is successfully quenched when the cloudy organic layer transitions into two distinct, clear layers. This visual cue confirms the complete reduction of the shock-sensitive iodine(V) species to water-soluble iodine(III) byproducts.

  • Isolation: Extract the aqueous layer with DCM, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Halogenation via the Appel Reaction

Causality & Reagent Selection

Converting the hydroxymethyl group into a benzyl halide prepares the molecule for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic substitution. The utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) is selected because it proceeds under exceptionally mild, neutral conditions[4]. This prevents the degradation of the Boc group, which would otherwise occur if harsher reagents like thionyl chloride (SOCl₂) or hydrobromic acid (HBr) were used.

Self-Validating Protocol: Appel Bromination
  • Preparation: Dissolve the starting material (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM (0.2 M) and cool to 0 °C using an ice bath.

  • Activation: Slowly add PPh₃ (1.25 eq) in small portions to control the mild exotherm.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validating Precipitation: Concentrate the reaction mixture to approximately one-third of its volume, then rapidly add cold hexanes.

    • Validation Check: The immediate precipitation of a white solid (triphenylphosphine oxide, Ph₃P=O) serves as macroscopic confirmation that the phosphine has successfully abstracted the oxygen from the alcohol, driving the SN2 displacement by the bromide ion[5].

  • Isolation: Filter the suspension through a pad of Celite to remove the Ph₃P=O byproduct, concentrate the filtrate, and purify the benzyl bromide derivative via flash column chromatography.

N-Boc Deprotection to Yield the Free Amine

Causality & Reagent Selection

To expose the primary phenethylamine core for amide coupling or reductive amination, the Boc group must be removed. This is universally achieved using in DCM[6]. The mechanism relies on the protonation of the carbamate carbonyl, leading to the fragmentation and release of a tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates[6].

Because the tert-butyl cation is a highly reactive electrophile, it can undesirably alkylate the electron-rich aromatic ring of the phenethylamine. To prevent this, a cation scavenger such as triisopropylsilane (TIS/TIPS) must be introduced into the reaction cocktail[6].

TFAMechanism BocAmine Boc-Protected Amine Protonated Protonated Intermediate BocAmine->Protonated + TFA Cleavage Carbamic Acid + t-Butyl Cation Protonated->Cleavage Fragmentation Product Free Amine Salt + CO2 + Isobutene Cleavage->Product Decarboxylation & Deprotonation

Mechanistic flow of TFA-mediated N-Boc deprotection and byproduct generation.

Self-Validating Protocol: TFA Deprotection
  • Preparation: Dissolve the Boc-protected compound in anhydrous DCM to a concentration of 0.1 M. Add 2.5% (v/v) of triisopropylsilane (TIPS) as a carbocation scavenger.

  • Cleavage: Cool the flask to 0 °C and slowly add an equal volume of TFA (creating a 1:1 TFA:DCM mixture)[6].

  • Monitoring: Remove the ice bath and stir at room temperature.

    • Validation Check: The reaction is characterized by the visible effervescence of CO₂ and isobutene gas. The cessation of this gas evolution acts as a reliable physical indicator that the decarboxylation is complete[6].

  • Isolation: Concentrate the mixture under a gentle stream of nitrogen to remove excess TFA. Triturate the resulting oily residue with ice-cold diethyl ether to precipitate the pure phenethylamine trifluoroacetate salt.

Quantitative Data & Transformation Summary

The following table synthesizes the expected quantitative parameters for the three primary functionalization pathways based on standard reactivity profiles for this class of molecules.

TransformationTarget Functional GroupReagents & SolventsReaction TimeTypical YieldKey Byproducts
Oxidation Primary Alcohol → AldehydeDMP (1.1 eq), DCM1–2 hours>90%Iodane derivatives, Acetic acid
Halogenation Primary Alcohol → BromideCBr₄ (1.2 eq), PPh₃ (1.25 eq), DCM2–4 hours80–90%Ph₃P=O, Bromoform (CHBr₃)
Deprotection Boc-Amine → Free Amine SaltTFA (50% v/v), DCM, TIPS (2.5%)1–2 hours>95%CO₂ (gas), Isobutene (gas)

Conclusion

tert-Butyl 3-(hydroxymethyl)phenethylcarbamate serves as a highly programmable intermediate. By leveraging the chemoselectivity of Dess-Martin Periodinane, the mild neutrality of the Appel reaction, and the scavenger-assisted precision of TFA deprotection, researchers can execute complex synthetic sequences without risking cross-reactivity. Adhering to the self-validating physical cues within these protocols ensures high-fidelity execution, minimizing downstream purification bottlenecks in drug development pipelines.

References

  • Alchimica / ChemSrc - tert-butyl 3-(hydroxyMethyl)phenethylcarbaMate (CAS: 1175090-35-3) Properties and Identification. URL:[Link]

  • Wikipedia, The Free Encyclopedia - Dess–Martin periodinane: Oxidation Mechanism and Chemoselectivity. URL:[Link]

  • Organic Chemistry Portal - Appel Reaction: Conversion of Alcohols to Alkyl Halides. URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective N-Boc Protection of 3-(Hydroxymethyl)phenethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

In modern drug development and complex molecule synthesis, the strategic use of protecting groups is paramount. 3-(Hydroxymethyl)phenethylamine is a highly versatile bifunctional building block featuring both a primary aliphatic amine and a primary benzylic alcohol. Derivatizing this molecule often requires the temporary masking of the amine to prevent unwanted side reactions during downstream oxidation, cross-coupling, or esterification of the hydroxyl group.

This application note details a highly robust, scalable, and self-validating protocol for the chemoselective N-tert-butoxycarbonylation (N-Boc protection) of 3-(hydroxymethyl)phenethylamine. By exploiting the kinetic and electronic differences between the two nucleophilic sites, this protocol ensures quantitative conversion to the N-Boc derivative while strictly avoiding O-Boc or N,O-di-Boc byproducts [1].

Mechanistic Insights & Chemoselectivity Principles

The foundational logic of this protocol relies on the inherent nucleophilic disparity between the nitrogen and oxygen atoms. Aliphatic amines are significantly more nucleophilic than primary alcohols. When treated with Di-tert-butyl dicarbonate ( Boc2​O ), the primary amine rapidly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the N-Boc product, releasing tert-butanol and carbon dioxide gas as the only byproducts.

Critical Causality in Experimental Design:

  • Exclusion of DMAP: 4-Dimethylaminopyridine (DMAP) is a common acyl transfer catalyst. However, in this workflow, it must be strictly avoided. DMAP reacts with Boc2​O to form a highly electrophilic N-Boc-pyridinium intermediate, which aggressively attacks alcohols, leading to undesired O-Boc formation [4].

  • Solvent Selection (DCM/MeOH): While dichloromethane (DCM) is the standard solvent for Boc protections, the polar nature of the amino alcohol substrate often leads to poor solubility. Adding 20% methanol (MeOH) ensures complete dissolution, providing a homogenous reaction mixture that prevents localized concentration gradients.

  • Temperature Control: The addition of Boc2​O is performed at 0 °C. The reaction is exothermic; controlling the temperature during the initial contact phase suppresses any thermodynamically driven non-selective acylation.

Mechanism Substrate Amino Alcohol Substrate (Contains -NH2 and -OH) PathA Primary Amine Attack (High Nucleophilicity) Substrate->PathA TEA (Mild Base) PathB Primary Alcohol Attack (Low Nucleophilicity) Substrate->PathB DMAP (Avoid) Boc2O Boc2O (Electrophile) Boc2O->PathA Boc2O->PathB InterA Tetrahedral Intermediate (N-attack) PathA->InterA - t-BuOH, - CO2 ProdB O-Boc Product (Undesired, Requires DMAP) PathB->ProdB ProdA N-Boc Product (Desired, Fast) InterA->ProdA - t-BuOH, - CO2

Fig 1: Mechanistic divergence highlighting the chemoselectivity of N-Boc vs. O-Boc formation.

Experimental Optimization Data

To validate the chosen protocol, various conditions were evaluated. The data below summarizes the impact of solvent, base, and additives on the chemoselectivity of the reaction [2, 3].

ConditionSolvent SystemBase / AdditiveTempN-Boc YieldO-Boc / Di-Boc
A (Standard) DCM/MeOH (4:1) TEA (1.1 eq) 0 °C to RT >95% Not detected
B (Aqueous)H₂O/THF (1:1)NaHCO₃ (1.5 eq)RT88%< 2%
C (Undesired)DCMTEA (1.5 eq) + DMAP (0.1 eq)RT40%> 50%
D (Green Alternative)HFIPNone (Catalyst-free)RT98%Not detected

Condition A is selected for the detailed protocol below due to its high scalability, ease of workup, and immediate applicability in standard organic synthesis laboratories.

Materials and Reagents

  • Substrate: 3-(Hydroxymethyl)phenethylamine (1.0 equiv, 10.0 mmol, 1.51 g)

  • Reagent: Di-tert-butyl dicarbonate ( Boc2​O ) (1.05 equiv, 10.5 mmol, 2.29 g)

  • Base: Triethylamine (TEA) (1.1 equiv, 11.0 mmol, 1.53 mL)

  • Solvents: Anhydrous Dichloromethane (DCM) (50 mL total), Anhydrous Methanol (MeOH) (10 mL)

  • Workup Reagents: Saturated aqueous NH4​Cl , 5% aqueous Citric Acid, Brine, Anhydrous Na2​SO4​

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system; visual cues (gas evolution) and specific analytical checks (TLC staining) ensure the operator can confirm success at each stage.

Step 1: Substrate Preparation

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(hydroxymethyl)phenethylamine (1.51 g, 10.0 mmol).

  • Add anhydrous DCM (40 mL) followed by anhydrous MeOH (10 mL). Stir until the substrate is completely dissolved.

  • Add Triethylamine (1.53 mL, 11.0 mmol) to the solution.

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 2: Electrophile Addition 5. In a separate vial, dissolve Boc2​O (2.29 g, 10.5 mmol) in anhydrous DCM (10 mL). 6. Using an addition funnel or a syringe pump, add the Boc2​O solution dropwise to the reaction mixture over a period of 30 minutes.

  • Observation: Mild effervescence ( CO2​ gas evolution) may be observed. The dropwise addition prevents a localized excess of Boc2​O , which could otherwise force undesired O-Boc formation.

Step 3: Reaction Maturation 7. Once the addition is complete, remove the ice-water bath and allow the reaction to naturally warm to room temperature (20–25 °C). 8. Stir vigorously for 2 to 4 hours.

Step 4: Quench and Workup 9. Quench the reaction by adding 30 mL of saturated aqueous NH4​Cl directly to the flask. Stir for 5 minutes. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). 11. Combine the organic layers and wash with 5% aqueous citric acid (20 mL).

  • Causality: The mild citric acid wash selectively protonates and removes any unreacted starting amine and residual TEA into the aqueous phase without cleaving the newly formed acid-sensitive Boc group.
  • Wash the organic layer with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product as a viscous oil or off-white solid.

    Workflow Start 3-(Hydroxymethyl)phenethylamine (1.0 eq) Solvent Dissolve in DCM/MeOH (4:1) Cool to 0 °C Start->Solvent Base Add Triethylamine (1.1 eq) Stir for 10 min Solvent->Base Boc Dropwise addition of Boc2O (1.05 eq) in DCM over 30 min Base->Boc React Warm to RT Stir for 2-4 hours Boc->React Quench Quench with sat. aq. NH4Cl React->Quench Extract Extract with DCM Wash with 5% Citric Acid & Brine Quench->Extract Dry Dry over Na2SO4 Concentrate in vacuo Extract->Dry Product N-Boc-3-(hydroxymethyl)phenethylamine (>95% Yield) Dry->Product

    Fig 2: Step-by-step workflow for the chemoselective N-Boc protection of the amino alcohol.

Analytical Characterization & Troubleshooting

To ensure the integrity of the self-validating system, perform the following checks:

  • TLC Monitoring: Use a solvent system of DCM/MeOH (9:1).

    • Starting Material: Retains near the baseline and stains bright pink/purple with Ninhydrin (indicating a free primary amine).

    • Product: Moves to a higher Rf​ (~0.4–0.5). It will not stain with Ninhydrin but will be strongly UV-active (254 nm) and will stain dark blue/black with Phosphomolybdic Acid (PMA) upon heating.

  • ¹H NMR (CDCl₃, 400 MHz) Hallmarks:

    • ~1.43 ppm (s, 9H): The appearance of a massive, sharp singlet confirms the successful incorporation of the tert-butyl group.

    • ~4.68 ppm (s, 2H): The benzylic -CH2​OH protons. If O-Boc formation occurred, this peak would shift significantly downfield to ~5.1 ppm. Its retention at ~4.6 ppm confirms chemoselectivity.

    • ~4.80 ppm (br s, 1H): The newly formed carbamate -NH- proton.

Troubleshooting: If bis-Boc formation is detected via NMR (a second tert-butyl singlet at ~1.50 ppm), ensure that the Boc2​O addition is strictly performed at 0 °C and that the equivalents of Boc2​O do not exceed 1.05.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal Database. Available at:[Link]

  • Heydari, A., Khaksar, S., Tajbakhsh, M. "1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines." Synthesis, 2008, 3126-3130. Available at:[Link]

  • Phukan, P., et al. "Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines." The Journal of Organic Chemistry, 2006, 71(21), 8283-8286. Available at:[Link]

  • Wang, Y., et al. "Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

Using tert-butyl 3-(hydroxymethyl)phenethylcarbamate in multi-step synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Multi-Step Synthetic Strategies Using tert-Butyl 3-(hydroxymethyl)phenethylcarbamate in Drug Discovery

Introduction & Mechanistic Rationale

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics, including monoamine transporter inhibitors and G-protein coupled receptor (GPCR) ligands [1]. When designing complex phenethylamine derivatives for structure-activity relationship (SAR) studies, tert-butyl 3-(hydroxymethyl)phenethylcarbamate emerges as a highly versatile, bifunctional building block.

The strategic advantage of this molecule lies in its orthogonal reactivity:

  • The tert-Butoxycarbonyl (Boc) Protected Amine: The Boc group shields the primary amine from unwanted N-alkylation, acylation, or oxidation. It is highly stable to basic and nucleophilic conditions but can be selectively cleaved under mild acidic conditions [2].

  • The Benzylic Primary Alcohol: The hydroxymethyl group serves as a synthetic handle that can be oxidized to an aldehyde for reductive amination, or activated into a leaving group (e.g., mesylate) for nucleophilic substitution.

By exploiting this orthogonality, chemists can perform divergent syntheses from a single starting material, rapidly expanding combinatorial libraries without the need for complex, linear protecting-group manipulations.

Divergent Synthetic Workflows

The following diagram illustrates the logical pathways for functionalizing tert-butyl 3-(hydroxymethyl)phenethylcarbamate, demonstrating how a single intermediate can be routed into three distinct drug-discovery workflows.

G SM tert-Butyl 3-(hydroxymethyl) phenethylcarbamate Aldehyde 3-(2-(Boc-amino)ethyl) benzaldehyde SM->Aldehyde Oxidation (DMP, DCM) Mesylate Benzylic Mesylate SM->Mesylate Activation (MsCl, Et3N) Amine 3-(Hydroxymethyl) phenethylamine SM->Amine Deprotection (TFA, DCM) RedAm Reductive Amination (Target Scaffold) Aldehyde->RedAm NucSub Nucleophilic Substitution (SN2 Reaction) Mesylate->NucSub Amide Amide Coupling (Target Scaffold) Amine->Amide

Divergent synthetic workflows for tert-butyl 3-(hydroxymethyl)phenethylcarbamate.

Detailed Experimental Protocols

Protocol A: Chemoselective Oxidation to 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzaldehyde

Mechanistic Rationale: Benzylic alcohols are susceptible to over-oxidation to carboxylic acids. To prevent this and avoid acidic conditions that might cleave the Boc group, Dess-Martin Periodinane (DMP) is the reagent of choice [3]. DMP provides mild, neutral oxidation conditions with high chemoselectivity. Procedure:

  • Reaction Setup: Dissolve tert-butyl 3-(hydroxymethyl)phenethylcarbamate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Add Dess-Martin Periodinane (1.1 equiv, 11 mmol) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Quench (Critical Step): Dilute the mixture with diethyl ether (50 mL) and pour it into a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (50 mL). Causality: The Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct. Failing to neutralize acetic acid can lead to premature Boc deprotection during solvent evaporation.

  • Isolation: Stir vigorously for 15 minutes until the organic layer is clear. Extract the aqueous layer with diethyl ether (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aldehyde.

Protocol B: Activation via Mesylation for Nucleophilic Substitution

Mechanistic Rationale: To form C-N, C-O, or C-S bonds at the benzylic position, the hydroxyl group must be converted into a superior leaving group. Methanesulfonyl chloride (MsCl) achieves this rapidly. Triethylamine (Et₃N) is employed as a non-nucleophilic base to scavenge the HCl generated, protecting the acid-sensitive Boc group. Procedure:

  • Reaction Setup: Dissolve the starting material (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) and add Et₃N (1.5 equiv, 15 mmol). Cool the mixture to 0 °C.

  • Activation: Add MsCl (1.2 equiv, 12 mmol) dropwise via syringe over 10 minutes. Stir at 0 °C for 45 minutes.

  • Workup: Quench the reaction with ice-cold saturated aqueous NaHCO₃ (30 mL). Extract with DCM (2 × 20 mL). Wash the combined organics with cold 0.1 M HCl (10 mL) to remove excess Et₃N, followed by brine.

  • Storage: Dry over MgSO₄, filter, and concentrate. Note: Benzylic mesylates are prone to degradation and should be used immediately in the subsequent nucleophilic substitution step.

Protocol C: Orthogonal Deprotection of the Boc Group

Mechanistic Rationale: The Boc carbamate is cleaved via an acid-catalyzed mechanism, generating a stable tert-butyl cation (which eliminates to isobutylene) and carbon dioxide [2]. Trifluoroacetic acid (TFA) in DCM is the standard self-validating system for this transformation. Procedure:

  • Reaction Setup: Dissolve the starting material (1.0 equiv, 10 mmol) in DCM (20 mL). Cool to 0 °C.

  • Deprotection: Add TFA (10 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours. The evolution of CO₂ gas will be observed.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate the resulting residue with toluene (3 × 15 mL) to azeotropically remove residual TFA.

  • Free-Basing: Dissolve the crude TFA salt in minimal methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1 M aqueous NaOH to isolate the free primary amine for subsequent amide coupling.

Quantitative Data & Reaction Optimization

When optimizing the oxidation of the benzylic alcohol (Protocol A), maintaining the integrity of the Boc group is paramount. Table 1 summarizes the causality behind selecting DMP over other common oxidants.

Oxidation MethodReagentsYield (%)Reaction TimeCausality & Impurity Profile
Dess-Martin DMP, DCM, 0 °C to RT92%1.5 hOptimal. Mild conditions; no Boc cleavage. High purity after reductive quench.
Swern Oxalyl chloride, DMSO, Et₃N, -78 °C85%3.0 hGood yield, but requires cryogenic conditions. Trace thioacetal byproducts observed.
TEMPO / BAIB TEMPO (cat.), BAIB, DCM/H₂O78%4.0 hRisk of over-oxidation to carboxylic acid. Sluggish reaction kinetics.
Jones Reagent CrO₃, H₂SO₄, Acetone< 10%0.5 hFailed. Strongly acidic conditions cause complete Boc deprotection and over-oxidation.

Table 1: Optimization of benzylic alcohol oxidation in the presence of an acid-sensitive Boc group.

References

  • Nieto, C. T., Cascón, A. M., Arroyo, L. B., Díez, D., & Garrido, N. M. (2023). "2-Phenethylamines in Medicinal Chemistry: A Review". Molecules, 28(2), 855. URL: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL: [Link]

  • Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry, 48(22), 4155–4156. URL: [Link]

The Strategic Application of tert-Butyl 3-(Hydroxymethyl)phenethylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Targeted Therapeutics

In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures with tailored pharmacological profiles. Among these, tert-butyl 3-(hydroxymethyl)phenethylcarbamate has emerged as a critical intermediate, particularly in the development of agonists for the β3-adrenergic receptor, a key target in metabolic and urologic disorders. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, to empower researchers in their pursuit of novel therapeutics. The inherent bifunctionality of this molecule, featuring a Boc-protected amine and a reactive hydroxymethyl group, offers a synthetic handle for a variety of chemical transformations, making it an invaluable asset in medicinal chemistry.

Core Applications in Drug Discovery: A Gateway to β3-Adrenergic Receptor Agonists

The primary and most well-documented application of tert-butyl 3-(hydroxymethyl)phenethylcarbamate is as a key precursor in the synthesis of β3-adrenergic receptor agonists. These receptors are predominantly found in adipose tissue and the detrusor muscle of the bladder. Their activation leads to the stimulation of lipolysis and the relaxation of the bladder smooth muscle, respectively. Consequently, selective β3-adrenergic agonists are a promising therapeutic class for conditions such as overactive bladder (OAB) and obesity.

Notable drug candidates synthesized using derivatives of this carbamate include Solabegron and Vibegron, both of which have been investigated for the treatment of OAB. The phenethylcarbamate moiety serves as a crucial pharmacophoric element, while the hydroxymethyl group provides a convenient point for chemical modification and elaboration to achieve desired potency and selectivity.

Signaling Pathway of β3-Adrenergic Receptor Agonists

The therapeutic effect of β3-adrenergic agonists is mediated through the G-protein coupled receptor (GPCR) signaling cascade. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in the physiological response.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR β3-Adrenergic Receptor G_protein G-protein (Gs) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates Ligand β3-Agonist (e.g., Solabegron) Ligand->GPCR binds ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Physiological Response (e.g., Lipolysis, Bladder Relaxation) PKA->Response phosphorylates targets

Caption: β3-Adrenergic receptor signaling pathway.

Experimental Protocols: Synthesis and Utilization

The synthesis of tert-butyl 3-(hydroxymethyl)phenethylcarbamate and its subsequent use in the preparation of a β3-adrenergic agonist precursor is a multi-step process that requires careful control of reaction conditions. The following protocols are provided as a representative guide for researchers.

Protocol 1: Synthesis of the Precursor Amine - 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine

The synthesis of the core amine can be achieved through the reduction of a commercially available nitrile.

Workflow for the Synthesis of 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine

amine_synthesis start 3-(Cyanomethyl)benzoic acid esterification Esterification (MeOH, H2SO4) start->esterification reduction Reduction (LiAlH4 or H2/Catalyst) esterification->reduction product 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine reduction->product

Caption: Synthetic workflow for the precursor amine.

Step-by-Step Procedure:

  • Esterification of 3-(Cyanomethyl)benzoic acid:

    • To a solution of 3-(cyanomethyl)benzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(cyanomethyl)benzoate.

  • Reduction of Methyl 3-(cyanomethyl)benzoate:

    • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

      • To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 3-(cyanomethyl)benzoate (1 equivalent) in THF dropwise.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

      • Filter the resulting precipitate and wash thoroughly with THF.

      • Concentrate the filtrate under reduced pressure to obtain the crude 2-(3-(hydroxymethyl)phenyl)ethan-1-amine.

    • Method B: Catalytic Hydrogenation

      • Dissolve methyl 3-(cyanomethyl)benzoate (1 equivalent) in ethanol or methanol containing ammonia.

      • Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

      • Hydrogenate the mixture in a high-pressure reactor at elevated temperature and pressure until the uptake of hydrogen ceases.

      • Filter the catalyst and concentrate the filtrate to yield the desired amine.

Protocol 2: Boc Protection of 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine

The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a crucial step to allow for selective reactions at the hydroxymethyl position.

Materials:

  • 2-(3-(Hydroxymethyl)phenyl)ethan-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-(3-(hydroxymethyl)phenyl)ethan-1-amine (1 equivalent) in DCM or THF.

  • Add triethylamine (1.2 equivalents) or a saturated aqueous solution of sodium bicarbonate.

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the reaction solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, if using an organic base, wash the reaction mixture with water and brine. If using an aqueous base, separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(hydroxymethyl)phenethylcarbamate as a pure compound.

Reactant Reagent Solvent Base Typical Yield
2-(3-(hydroxymethyl)phenyl)ethan-1-amineDi-tert-butyl dicarbonateDCMTriethylamine85-95%
2-(3-(hydroxymethyl)phenyl)ethan-1-amineDi-tert-butyl dicarbonateTHF/WaterNaHCO₃80-90%
Protocol 3: Utilization in the Synthesis of a β3-Adrenergic Agonist Precursor

The hydroxymethyl group of tert-butyl 3-(hydroxymethyl)phenethylcarbamate can be oxidized to an aldehyde, which can then undergo further reactions, such as a Wittig reaction, to build the backbone of a β3-adrenergic agonist.

Workflow for Further Elaboration

elaboration_workflow start tert-Butyl 3-(hydroxymethyl) phenethylcarbamate oxidation Oxidation (e.g., PCC, Swern) start->oxidation aldehyde Intermediate Aldehyde oxidation->aldehyde wittig Wittig Reaction aldehyde->wittig product β3-Agonist Precursor wittig->product

Caption: Synthetic elaboration of the title compound.

Step-by-Step Procedure (Oxidation to Aldehyde):

  • Pyridinium Chlorochromate (PCC) Oxidation:

    • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of tert-butyl 3-(hydroxymethyl)phenethylcarbamate (1 equivalent) in DCM.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate to yield the crude aldehyde, which can be used in the next step without further purification.

Conclusion: An Indispensable Tool in Medicinal Chemistry

tert-Butyl 3-(hydroxymethyl)phenethylcarbamate stands as a testament to the power of well-designed synthetic intermediates in accelerating drug discovery programs. Its strategic application in the synthesis of β3-adrenergic receptor agonists highlights its importance in developing treatments for prevalent diseases. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to effectively utilize this versatile building block in their own synthetic endeavors, ultimately contributing to the advancement of therapeutic innovation.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Maruyama, T., et al. (2011). Discovery of Vibegron, a Potent and Selective β3-Adrenergic Receptor Agonist, for the Treatment of Overactive Bladder. ACS Medicinal Chemistry Letters, 2(11), 830-834.
  • Nagabukuro, H., et al. (2013). Effect of the novel β3-adrenergic receptor agonist vibegron on cyclophosphamide-induced cystitis in rats. The Journal of Urology, 190(2), 756-763.
  • Edmondson, S. D., et al. (2006). Biarylaniline phenethanolamines as potent and selective β3 adrenergic receptor agonists. Journal of Medicinal Chemistry, 49(9), 2758-2771.

Application Notes and Protocols for the Synthesis of Solabegron via tert-Butyl Carbamate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solabegron is a selective β3-adrenergic receptor agonist investigated for the treatment of overactive bladder and irritable bowel syndrome.[1][2] Its chemical structure, 3'-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino][1,1′-biphenyl]-3-carboxylic acid, contains multiple amine functionalities that require a robust synthetic strategy to ensure regioselectivity and prevent side reactions.[3][4] This document provides a detailed guide for the synthesis of Solabegron, employing the tert-butyloxycarbonyl (Boc) group as a key protecting strategy for one of the amine intermediates. The rationale for this approach lies in the Boc group's stability under various reaction conditions and its clean, acid-labile deprotection, which is orthogonal to many other common protecting groups.[5][6] We present a convergent synthetic route, detailed experimental protocols, characterization data, and the underlying chemical principles for each step.

Introduction and Strategic Overview

The synthesis of pharmacologically active molecules like Solabegron necessitates precise control over reactive functional groups. The molecule features a primary aliphatic amine and a secondary aromatic amine within its ethylenediamine linker. Direct alkylation or coupling reactions without protection would lead to a mixture of products that are difficult to separate. The use of a protecting group strategy is therefore essential.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the terminal primary amine of the ethylenediamine precursor.[7] Its key advantages include:

  • Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc)₂O.[8]

  • Robustness: The Boc-carbamate is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions used for ester hydrolysis.[5]

  • Orthogonality: Its acid-lability allows for selective removal without affecting other common protecting groups like benzyl (Bn) or carboxybenzyl (Cbz) ethers.[8]

  • Clean Deprotection: Removal with strong acids like trifluoroacetic acid (TFA) yields gaseous isobutylene and carbon dioxide, simplifying purification.[8][9]

Our synthetic strategy is based on a convergent approach, which involves preparing key molecular fragments separately before combining them in the final steps. This improves overall efficiency and simplifies purification.

Retrosynthetic Analysis

A logical retrosynthetic analysis of Solabegron highlights the strategic utility of a Boc-protected intermediate. The key disconnections are the C-N bond formed by epoxide ring-opening and the C-C bond of the biphenyl core, which can be formed via a Suzuki coupling reaction.

G solabegron Solabegron fragA Intermediate A (Boc-Protected Biphenyl Diamine) solabegron->fragA Epoxide Ring Opening fragB (R)-2-(3-chlorophenyl)oxirane solabegron->fragB Epoxide Ring Opening fragC Intermediate B (3-Bromo-N-Boc-ethylaniline) fragA->fragC Suzuki Coupling fragD Intermediate C (3-Carboxy-phenylboronic acid ester) fragA->fragD Suzuki Coupling

Caption: Retrosynthetic analysis of Solabegron.

The Role and Mechanism of the Boc Protecting Group

The Boc group transforms a nucleophilic primary amine into a non-reactive carbamate. This masking is crucial for preventing the primary amine from competing with the secondary aniline in the subsequent epoxide ring-opening step.

Protection Mechanism

The amine attacks one of the electrophilic carbonyls of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, releasing a stable tert-butoxide leaving group, which is subsequently protonated.[8]

Deprotection Mechanism

Deprotection occurs under strong acidic conditions (e.g., TFA). The carbamate oxygen is protonated, initiating a fragmentation cascade that releases the stable tert-butyl cation (which deprotonates to isobutylene) and carbon dioxide, regenerating the free amine.[5][8]

G cluster_0 Boc Protection cluster_1 Boc Deprotection Amine R-NH₂ Protected R-NH-Boc Amine->Protected Base (e.g., Et₃N) Boc2O (Boc)₂O Boc2O->Protected Protected2 R-NH-Boc Amine2 R-NH₃⁺ Protected2->Amine2 Acid TFA TFA or HCl TFA->Amine2 Byproducts CO₂ + Isobutylene Amine2->Byproducts Fragmentation

Caption: Boc protection and deprotection cycle.

Overall Synthetic Workflow

The forward synthesis is designed as a multi-step process, culminating in the final active pharmaceutical ingredient (API). Each major transformation is followed by purification to ensure the quality of the intermediate for the subsequent step.

G A 3-Bromoaniline + N-Boc-2-bromoethylamine B Intermediate 1 (Boc-protected bromoaniline) A->B Step 1: Alkylation C Suzuki Coupling with (3-carboxyphenyl)boronic acid B->C D Intermediate 2 (Boc-protected biphenyl) C->D Step 2 E Boc Deprotection (TFA/DCM) D->E F Intermediate 3 (Free primary amine) E->F Step 3 G Epoxide Ring-Opening with (R)-2-(3-chlorophenyl)oxirane F->G H Solabegron G->H Step 4

Caption: Convergent synthetic workflow for Solabegron.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).

Table 1: Key Reagents and Properties
ReagentCAS NumberMol. Weight ( g/mol )Key Hazards
3-Bromoaniline591-19-5172.02Toxic, Irritant
tert-Butyl (2-bromoethyl)carbamate57993-90-5224.09Irritant
(3-Carboxyphenyl)boronic acid25487-66-5165.95Irritant
Palladium(II) Acetate3375-31-3224.50Irritant, Sensitizer
SPhos657408-07-6410.51Irritant
Trifluoroacetic Acid (TFA)76-05-1114.02Severe Corrosive, Toxic
(R)-2-(3-chlorophenyl)oxirane87934-63-6154.59Irritant, Suspected Mutagen
Protocol 4.1: Synthesis of tert-Butyl (2-((3-bromophenyl)amino)ethyl)carbamate (Intermediate 1)
  • Rationale: This step involves a standard nucleophilic substitution where the aniline nitrogen of 3-bromoaniline displaces the bromide from the Boc-protected bromoethylamine. A non-nucleophilic base is used to scavenge the HBr generated.

  • To a stirred solution of 3-bromoaniline (1.0 eq) in acetonitrile (MeCN, 0.5 M), add tert-butyl (2-bromoethyl)carbamate (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield Intermediate 1 as a solid.

Protocol 4.2: Synthesis of 3'-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-[1,1'-biphenyl]-3-carboxylic acid (Intermediate 2)
  • Rationale: A Suzuki-Miyaura cross-coupling reaction is employed to form the central biphenyl C-C bond.[10] A palladium catalyst with a suitable phosphine ligand (e.g., SPhos) is highly effective for this transformation.

  • In a reaction vessel, combine Intermediate 1 (1.0 eq), (3-carboxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system of 1,4-dioxane and water (4:1, 0.2 M) followed by a degassed aqueous solution of K₃PO₄ (3.0 eq).

  • Heat the mixture to 90-100 °C and stir for 12-18 hours until LC-MS analysis indicates complete consumption of the starting aryl bromide.

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Acidify the aqueous layer carefully with 1 M HCl to pH ~3-4, which will precipitate the product.

  • Filter the resulting solid, wash with water and a minimal amount of cold EtOAc or diethyl ether.

  • Dry the solid under vacuum to obtain Intermediate 2. Further purification is typically not required.

Protocol 4.3: Deprotection to 3'-((2-aminoethyl)amino)-[1,1'-biphenyl]-3-carboxylic acid (Intermediate 3)
  • Rationale: The Boc group is selectively cleaved under strong acidic conditions, leaving the rest of the molecule intact.[8][9] A mixture of TFA in a chlorinated solvent like dichloromethane (DCM) is standard.

  • Suspend Intermediate 2 (1.0 eq) in DCM (0.1 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add TFA (10-20 eq, often used as a 1:1 v/v mixture with DCM) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude product is the trifluoroacetate salt of Intermediate 3. It can be triturated with diethyl ether to yield a solid, which is often used directly in the next step without further purification.

Protocol 4.4: Synthesis of Solabegron via Epoxide Ring-Opening
  • Rationale: The final key bond is formed by the nucleophilic attack of the newly deprotected primary amine onto the less sterically hindered carbon of the chiral epoxide. This reaction sets the final stereocenter.

  • Dissolve the crude Intermediate 3 (TFA salt, 1.0 eq) in a protic solvent such as isopropanol (IPA) or ethanol (EtOH) (0.2 M).

  • Add a base, such as triethylamine (Et₃N, 2.5 eq) or diisopropylethylamine (DIPEA), to neutralize the TFA salt and free the amine.

  • Add (R)-2-(3-chlorophenyl)oxirane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) for 16-24 hours. Monitor by LC-MS for product formation.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by preparative reverse-phase HPLC to yield Solabegron as its corresponding salt (e.g., TFA or HCl salt after an ion exchange).

Characterization and Data Summary

The identity and purity of the final compound and all intermediates should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Table 2: Summary of Synthetic Steps and Expected Outcomes
StepReactionKey ReagentsExpected YieldPurity Target (HPLC)
1N-Alkylation3-Bromoaniline, K₂CO₃70-85%>95%
2Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄80-90%>95%
3Boc DeprotectionTFA, DCM>95% (crude)Used directly
4Epoxide Opening(R)-epoxide, Et₃N50-70%>98%

Conclusion

The presented synthetic route utilizing a tert-butyl carbamate intermediate provides a reliable and scalable method for the preparation of Solabegron. The strategic use of the Boc protecting group allows for a convergent and regioselective synthesis, minimizing the formation of byproducts and simplifying purification processes. The protocols described herein are based on well-established and robust chemical transformations, making this approach suitable for researchers in drug development and medicinal chemistry.

References

  • Wikipedia. Solabegron. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9887812, Solabegron. Available from: [Link]

  • Inxight Drugs. SOLABEGRON HYDROCHLORIDE. Available from: [Link]

  • Global Substance Registration System (GSRS). SOLABEGRON. Available from: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Google Patents. US10065922B2 - Solabegron zwitterion and uses thereof.
  • ACS Publications. Synthesis of the β3-Adrenergic Receptor Agonist Solabegron and Analogous N-(2-Ethylamino)-β-amino Alcohols from O-Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. Synthesis of the β3-adrenergic receptor agonist solabegron and analogous N-(2-ethylamino)-β-amino alcohols from O-acylated cyanohydrins - expanding the scope of minor enantiomer recycling. Available from: [Link]

  • EMBL-EBI. Compound: SOLABEGRON (CHEMBL208427). ChEMBL. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • Google Patents. WO2017210700A1 - Compositions and methods of using modified release solabegron for lower urinary tract symptoms.
  • ResearchGate. (PDF) Synthesis, Characterization and Biological Studies of 2-[1-(2-Hydroxy-Phenyl)- Ethylidene Amino]-4-Methyl-Phenol with Ti(IV) and Zr(IV) Complexes. Available from: [Link]

  • Google Patents. EP2600859A1 - Combinations of beta - 3 adrenergic receptor agonists and muscarinic receptor antagonists for treating overactive bladder.
  • MDPI. Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Available from: [Link]

  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

  • Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Google Patents. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates.
  • ResearchGate. (PDF) Practical synthesis of Mirabegron. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • PMC. Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Available from: [Link]

Sources

Reduction of tert-butyl 3-(hydroxymethyl)phenethylcarbamate to corresponding amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Selective Deprotection of tert-butyl 3-(hydroxymethyl)phenethylcarbamate

Introduction: Unveiling a Key Pharmaceutical Building Block

In the landscape of medicinal chemistry and drug development, bifunctional molecules serve as invaluable scaffolds for constructing complex therapeutic agents. The compound 2-(3-(hydroxymethyl)phenyl)ethan-1-amine is one such building block, featuring a primary amine for pharmacophore introduction and a benzylic alcohol for secondary modifications or as a key hydrogen bonding component. Its synthesis often involves the use of a protecting group for the highly reactive amine functionality.

The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide synthesis.[1] Its popularity stems from its remarkable stability across a wide array of chemical conditions—including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles—and, most importantly, its clean and facile removal under acidic conditions.[2][3] This acid-labile nature makes it an integral part of orthogonal protection strategies, where multiple protecting groups must be removed selectively without affecting others.[4]

This application note provides a detailed guide for the deprotection of tert-butyl 3-(hydroxymethyl)phenethylcarbamate to its corresponding primary amine. We will explore the mechanistic underpinnings of this transformation and present two robust, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The core challenge addressed is the selective and high-yielding cleavage of the N-Boc carbamate while ensuring the complete integrity of the acid-stable, yet sensitive, hydroxymethyl functional group.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-understood, multi-step mechanism.[5] The process is driven by the formation of highly stable byproducts: the gaseous molecules carbon dioxide and isobutylene, and the stable tert-butyl cation.

The mechanistic steps are as follows:

  • Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This step activates the carbamate for cleavage.[6]

  • Formation of a tert-butyl Cation: The protonated intermediate is unstable and fragments. This results in the heterolytic cleavage of the tert-butyl-oxygen bond to release a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][7]

  • Decarboxylation: The carbamic acid intermediate rapidly undergoes decarboxylation, releasing a molecule of carbon dioxide (CO₂), a key thermodynamic driving force for the reaction.[6]

  • Amine Salt Formation: The newly liberated primary amine is immediately protonated by the excess acid present in the reaction medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).[4]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_byproducts Byproducts Start Boc-Protected Amine (R-NH-Boc) Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid - (CH₃)₃C⁺ Cation tert-Butyl Cation + Isobutylene + CO₂ AmineSalt Final Amine Salt (R-NH₃⁺ X⁻) CarbamicAcid->AmineSalt - CO₂ + H⁺

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 3-(hydroxymethyl)phenethylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered during the synthesis of tert-butyl 3-(hydroxymethyl)phenethylcarbamate.

This molecule is typically synthesized via the N-Boc protection of 3-(2-aminoethyl)benzyl alcohol using di-tert-butyl dicarbonate (Boc₂O). Because the starting material is an amino alcohol—possessing both a primary aliphatic amine and a primary benzylic alcohol—achieving high yields requires strict kinetic control. Improper reagent selection will erode the natural nucleophilic advantage of the amine, leading to complex mixtures of side products.

Mechanistic Overview & Reaction Pathways

The primary amine is intrinsically more nucleophilic than the benzylic alcohol. Under neutral or mildly basic conditions, the amine attacks the electrophilic carbonyl of Boc₂O, expelling tert-butyl carbonate, which rapidly decomposes into tert-butanol and CO₂ gas.

However, the introduction of hyper-nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) fundamentally alters the reaction pathway. DMAP reacts with Boc₂O to form an highly electrophilic N-Boc-pyridinium intermediate. This intermediate is so reactive that it indiscriminately attacks the benzylic alcohol, leading to O-Bocylation (carbonate formation).

ReactionPathways SM 3-(2-aminoethyl)benzyl alcohol (Primary Amine + Primary Alcohol) Desired tert-butyl 3-(hydroxymethyl)phenethylcarbamate (Desired N-Boc Product) SM->Desired MeOH solvent, 0 °C to RT (Kinetic Control) OBoc O-Boc / N,O-di-Boc (Carbonate Side Product) SM->OBoc DMAP Catalyst or Strong Base NBoc2 N,N-di-Boc (Imidodicarbonate Side Product) SM->NBoc2 Excess Boc2O (>2 eq) + Extended Heating Boc2O Boc2O (Di-tert-butyl dicarbonate) Boc2O->Desired Boc2O->OBoc Boc2O->NBoc2

Reaction pathways for the Boc protection of 3-(2-aminoethyl)benzyl alcohol.

Diagnostic Data: Identifying Common Side Products

Before troubleshooting, you must accurately identify the side products in your crude mixture. The table below summarizes the quantitative data and analytical markers for the most common deviations in this workflow.

Side ProductStructural ConsequencePrimary Root CauseTypical Yield LossAnalytical Marker (¹H NMR / MS)
O-Boc / N,O-di-Boc Carbonate at the benzylic positionUse of DMAP; Strong bases (e.g., NaH)15% - 40%Downfield shift of benzylic -CH₂- (from ~4.6 ppm to ~5.1 ppm); m/z + 100 Da
N,N-di-Boc Imidodicarbonate at the primary amineExcess Boc₂O (>1.5 eq); Extended heating10% - 25%Loss of N-H proton signal (~4.5 ppm); m/z + 100 Da
Urea Dimer Symmetrical urea formationLow Boc₂O stoichiometry; Non-polar solvent + DMAP5% - 15%m/z = (2M - NH₂) + 28 Da; Highly insoluble precipitate

Troubleshooting Guide & FAQs

Q1: I am observing significant O-Bocylation at the benzylic alcohol. How do I prevent this? A1: The primary cause of O-Bocylation in amino alcohols is the use of 4-dimethylaminopyridine (DMAP). As1[1] demonstrate, DMAP generates a carbonic-carbonic anhydride intermediate that readily attacks aliphatic alcohols. To prevent this, strictly omit DMAP. The primary aliphatic amine is sufficiently nucleophilic to react with Boc₂O without hyper-activation.

Q2: My reaction is too slow without a catalyst. How can I accelerate it without risking O-Bocylation? A2: Switch your solvent to methanol (MeOH). Alcoholic solvents significantly accelerate the rate of N-Boc protection of primary amines without the need for basic catalysts. Quantum mechanical modeling shows that 2 [2] by forming a hydrogen-bonded six-membered transition state. This stabilizes the leaving tert-butyl carbonate group and accelerates the amine attack while leaving the alcohol moiety untouched.

Q3: I have unreacted starting material, but adding more Boc₂O leads to N,N-di-Bocylation. What is the balance? A3: N,N-di-Bocylation occurs because the newly formed carbamate still possesses a slightly nucleophilic N-H bond. If an excess of Boc₂O is present under prolonged reaction times, the second Boc group will add. Ensure accurate stoichiometry (1.0 to 1.05 eq of Boc₂O). If you must use a slight excess to drive the reaction to completion, quench the reaction with a primary amine scavenger (like ethanolamine) after 2 hours to destroy unreacted Boc₂O before di-Bocylation can occur.

Q4: Why is there vigorous gas evolution during the reaction, and is it a safety concern? A4: The 3 [3] produces tert-butyl carbonate as a leaving group, which rapidly decomposes into tert-butanol and carbon dioxide (CO₂) gas. This is a self-validating visual indicator that the reaction is proceeding. However, it is a critical safety concern: never perform Boc protections in a sealed or closed system . Always use a vented setup (e.g., a bubbler or open condenser) to prevent pressure buildup and potential flask rupture.

Validated Experimental Protocol

To ensure high chemoselectivity and avoid the side products detailed above, utilize the following base-free, methanol-accelerated protocol. This methodology is designed as a self-validating system; the visual cues and workup steps inherently confirm the success of the transformation.

Objective: Achieve >95% conversion to tert-butyl 3-(hydroxymethyl)phenethylcarbamate with <2% O-Boc or N,N-di-Boc side products.

Materials Required:

  • 3-(2-aminoethyl)benzyl alcohol (1.0 eq, 10.0 mmol, 1.51 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq, 10.5 mmol, 2.29 g)

  • Methanol (HPLC grade, 20 mL)

  • Ethyl acetate, 0.5 M HCl, Saturated NaHCO₃, Brine

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 3-(2-aminoethyl)benzyl alcohol (10.0 mmol) in 15 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Kinetic Temperature Control: Cool the flask in an ice-water bath to 0 °C.

    • Causality: Lowering the temperature maximizes the kinetic differentiation between the amine and the alcohol, ensuring the amine reacts exclusively.

  • Reagent Addition: Dissolve Boc₂O (10.5 mmol) in 5 mL of methanol. Add this solution dropwise to the reaction flask over 15 minutes via an addition funnel.

    • Causality: Dropwise addition prevents localized high concentrations of Boc₂O, which is the primary trigger for N,N-di-Bocylation.

  • Reaction & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2 hours. Keep the system vented.

    • Validation Check: You will observe mild effervescence (CO₂ evolution). The cessation of this bubbling is a reliable physical indicator that the active anhydride has been consumed.

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin.

    • Validation Check: The primary amine starting material will stain deep pink/purple. The desired N-Boc product will not stain with Ninhydrin but will be strongly UV active.

  • Solvent Exchange: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol solvent.

  • Orthogonal Workup: Dissolve the crude viscous residue in ethyl acetate (40 mL). Wash the organic layer with 0.5 M HCl (15 mL).

    • Causality: The mild acidic wash acts as a chemical filter, protonating and pulling any trace unreacted starting amine into the aqueous layer while leaving the neutral carbamate product in the organic layer.

  • Final Isolation: Wash the organic layer with saturated NaHCO₃ (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure tert-butyl 3-(hydroxymethyl)phenethylcarbamate as a colorless to pale yellow oil/solid.

References

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.ResearchGate / Journal of Organic Chemistry.
  • Alcohol Speed up Boc Protection of Primary Amines.WuXi AppTec.
  • Boc Protection Mechanism (Boc2O).Common Organic Chemistry.

Sources

Technical Support Center: Managing Reaction Byproducts in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Synthesis. Carbamates are critical structural motifs in drug development, agrochemicals, and materials science. However, their synthesis is frequently plagued by competing side reactions, toxic intermediates, and stubborn byproducts.

This guide is designed for researchers and drug development professionals. It moves beyond standard operating procedures to explain the causality behind byproduct formation and provides self-validating troubleshooting protocols to ensure high-yield, high-purity syntheses.

Diagnostic Workflow: Understanding Byproduct Pathways

Before troubleshooting, it is critical to understand how the choice of reagents dictates the byproduct profile. The most common synthetic route involves reacting an amine with a carbonyl source (e.g., phosgene, triphosgene, or 1,1'-Carbonyldiimidazole) to form a highly reactive intermediate, which is then trapped by an alcohol[1].

G Amine Primary/Secondary Amine Intermediate Isocyanate / Carbamoyl Intermediate Amine->Intermediate + Carbonyl Carbonyl Carbonyl Source (Triphosgene, CDI, etc.) Carbamate Target: Carbamate Intermediate->Carbamate + Alcohol (Desired) Urea Byproduct: Symmetrical Urea Intermediate->Urea + Excess Amine (Side Reaction) Alcohol Alcohol (Nucleophile)

Reaction pathway showing desired carbamate synthesis competing with urea byproduct formation.

Troubleshooting Guide: The "Urea" Problem

Q: Why is my LC/MS showing a major peak corresponding to a symmetrical urea instead of my target carbamate? A: Symmetrical and unsymmetrical ureas are the most common byproducts in carbamate synthesis[1]. Causality: When an amine reacts with a carbonyl source (like triphosgene or CDI), it forms an isocyanate or carbamoyl intermediate. Amines are generally much stronger nucleophiles than alcohols. If unreacted amine is still present in the reaction mixture when the intermediate forms, it will rapidly outcompete the alcohol and attack the intermediate, forming a highly stable urea byproduct[1][2].

Q: How can I suppress urea formation when using 1,1'-Carbonyldiimidazole (CDI)? A: CDI is an excellent, low-toxicity alternative to phosgene that generates only imidazole and CO₂ as byproducts[2]. To prevent urea formation, you must reverse the traditional order of addition. Do not mix the amine and alcohol together with CDI. Instead, fully activate the alcohol first.

Protocol: Urea-Free CDI-Mediated Carbamate Synthesis

This protocol utilizes a self-validating physical cue (gas evolution) to ensure the intermediate is fully formed before the amine is introduced.

  • Activation: Dissolve the alcohol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM). Add CDI (1.2 eq) portion-wise at 0 °C.

  • Incubation & Validation: Warm the mixture to room temperature and stir for 2–4 hours. Self-validating step: Monitor the reaction for CO₂ evolution (bubbling). The complete cessation of gas evolution physically indicates that the alcohol has been fully converted to the intermediate imidazolecarboxylate.

  • Amine Addition: Only after gas evolution stops, add the amine (1.0 eq) dropwise. Note: If using sterically hindered amino acids, the reaction may require heating (up to 90 °C) or the use of N,N′-disuccinimidyl carbonate (DSC) as a more reactive alternative[3].

  • Workup: Quench the reaction with water. The imidazole byproduct is highly water-soluble and will partition into the aqueous layer during extraction, leaving the pure carbamate in the organic phase[2].

Workflow Step1 1. React Alcohol with CDI (0°C to RT) Check1 Wait for CO2 evolution to stop Step1->Check1 Step2 2. Add Amine Dropwise (Control stoichiometry) Check1->Step2 Step3 3. Aqueous Workup (Removes Imidazole) Step2->Step3

Step-by-step workflow for CDI-mediated carbamate synthesis to minimize urea formation.

Managing HCl and Chloroformate/Triphosgene Residues

Q: My reaction using an alkyl chloroformate stalled at exactly 50% conversion. What happened? A: Strategies utilizing alkyl chloroformates or phosgene derivatives generate stoichiometric amounts of hydrogen chloride (HCl) gas as a waste byproduct[4]. Causality: As the carbamate forms, the generated HCl rapidly protonates the remaining unreacted free amine in the solution, converting it into an unreactive amine hydrochloride salt. This effectively removes your nucleophile from the reaction, causing it to stall at 50% conversion.

Q: How do I prevent HCl-induced stalling and safely quench triphosgene reactions? A: You must use a non-nucleophilic acid scavenger (e.g., DIPEA or Triethylamine) in a large excess to protect the amine nucleophile.

Protocol: Safe Triphosgene Quenching and Workup
  • Reaction Setup: Conduct all operations in a well-ventilated fume hood. Add a 2.5 to 3.0 molar excess of DIPEA relative to the amine to ensure all generated HCl is scavenged.

  • Quenching: Upon completion (verified by LC/MS), cool the reaction vessel to 0 °C. Slowly add a saturated aqueous solution of NaHCO₃. Causality: The mild base neutralizes residual HCl and safely hydrolyzes any unreacted triphosgene into harmless CO₂ and chloride salts without generating excessive heat.

  • Extraction: Extract the mixture with EtOAc. The amine hydrochloride salts and excess DIPEA will partition into the aqueous layer.

Emerging Solutions: CO₂-Based Carbamate Synthesis

Q: Are there methods to completely avoid isocyanates, phosgene, and their associated toxic byproducts? A: Yes. The direct fixation of CO₂ with amines and alkyl halides is an increasingly relevant green-chemistry alternative that entirely circumvents toxic alkyl isocyanates and phosgene derivatives[4].

Q: What are the primary byproducts in CO₂-based carbamate synthesis? A: Because this method avoids isocyanates, urea formation is effectively eliminated[4]. However, a new byproduct profile emerges: N-alkylation . Causality: In this pathway, CO₂ is attacked by the amine to form a carbamate anion, which then attacks the alkyl halide[5]. If the reaction operates under excessively harsh conditions, the direct Sₙ2 substitution of the alkyl halide by the amine (forming an N-alkylated byproduct, e.g., N-butylaniline) outpaces the formation of the carbamate anion[4][5]. Solution: This side reaction is suppressed by adding strong, non-nucleophilic organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which stabilize the intermediate carbamate anion and drive the reaction toward the desired product[4][5].

Quantitative Comparison of Carbamate Synthesis Methods

To assist in route scouting, the following table summarizes the quantitative data, expected yields, and byproduct profiles of the three primary carbamate synthesis methodologies.

Synthesis MethodTypical YieldPrimary ByproductsReaction TimeToxicity / Safety ProfileKey Troubleshooting Metric
Phosgene / Triphosgene 80–95%HCl gas, Symmetrical Ureas1–4 hoursHigh (Requires strict fume hood protocols)Requires >2.0 eq base to prevent HCl stalling[4].
CDI (1,1'-Carbonyldiimidazole) 75–95%Imidazole, CO₂ gas4–12 hoursLow (Safe phosgene alternative)Order of addition is critical to avoid ureas[1][2].
CO₂ + Amine + Alkyl Halide 45–92%N-alkylated amines, Halide salts50 min (Flow) to 24h (Batch)Low (Green chemistry approach)Requires DBU to stabilize carbamate anion[4][5].

References

  • Continuous Synthesis of Carbamates from CO2 and Amines ACS Omega[Link]

  • A non-isocyanate approach to preparing carbamate- and thiocarbamate-containing ionic liquids New Journal of Chemistry (RSC Publishing)[Link]

Sources

Improving the regioselectivity of reactions with phenethylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Regioselective Functionalization of Phenethylamine Derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating, field-proven workflows to ensure your syntheses are both highly selective and reproducible.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: How can I achieve meta-selective C-H borylation on phenethylamine derivatives instead of the sterically driven default or ortho-directed pathways? The Causality: Traditional directing groups rely on covalent coordination, which rigidly dictates ortho-selectivity due to proximity. Phenethylamines possess high conformational flexibility, making remote functionalization difficult. The Solution: You must leverage non-covalent interactions. By using an anionic bipyridine ligand (specifically with a methylene-spaced sulfonate group), you can create an ion-pair with a quaternized phenethylamine substrate. The Coulombic interaction strictly positions the Iridium catalyst to favor the meta C-H bond. The distance between the ammonium center and the target C-H bond perfectly matches the geometry of the ligand's sulfonate-to-metal distance, overriding inherent steric biases and achieving up to an 8.8:1 meta:para ratio 1.

Q2: My Pd(II)-catalyzed intramolecular C-H amination of phenethylamines requires harsh deprotection conditions that degrade my product. How can I optimize this? The Causality: Traditional trifluoromethylsulfonyl (Tf) protected amines require extremely harsh, strongly reducing, or highly acidic deprotection conditions that destroy sensitive stereocenters. Furthermore, Tf is a poor ligand for stabilizing the requisite Pd(II) intermediates. The Solution: Switch to a 2-pyridinesulfonyl protecting group. This acts as a robust bidentate directing group for Pd(II), facilitating facile C-H cleavage. When paired with PhI(OAc)₂ as a bystanding oxidant in aromatic solvents, the reaction proceeds rapidly (under 4 hours) with up to 88% yield 2. Post-cyclization, the 2-pyridinesulfonyl group is gently removed using magnesium in methanol, preserving the integrity of the indoline core.

Q3: I need to synthesize sterically hindered arylethylamines from aryl halides, but traditional cross-coupling is failing. Is there a regioselective alternative? The Causality: Standard transition-metal cross-coupling with aliphatic amines often fails due to competitive β -hydride elimination or steric poisoning of the metal catalyst by the amine's lone pair. The Solution: Utilize a photoredox-catalyzed direct hydroarylation of vinyl amine derivatives 3. By using a strongly reducing organic photocatalyst (PTH) combined with a thiol catalyst, you generate an aryl radical from an aryl halide via Single-Electron Transfer (SET). This radical adds to the vinylcarbamate with complete regiocontrol. The resulting α -carbamoyl radical then undergoes a polarity-matched Hydrogen Atom Transfer (HAT) from the thiol, bypassing organometallic intermediates entirely.

Q4: How can I regioselectively synthesize α -substituted β -phenethylamines from aliphatic aziridines? The Causality: Direct oxidative addition of transition metals into unstrained aliphatic aziridines is kinetically unfavorable and leads to poor regiocontrol (mixtures of branched and linear products). The Solution: Employ a Ni/photoredox cross-electrophile coupling strategy 4. The addition of iodide acts as a nucleophile to regioselectively open the aziridine via an S_N2 mechanism, generating an active iodoamine electrophile in situ. This intermediate seamlessly undergoes Ni-catalyzed cross-coupling with aryl iodides.

Part 2: Quantitative Data Summary

To aid in experimental design, the following table summarizes the expected regioselectivity and yields based on the catalytic systems discussed.

Reaction ClassSubstrate TypeCatalytic SystemDirecting Mechanism / Key ReagentRegioselectivityTypical Yield
C-H Borylation Quaternized PhenethylamineIr / Sulfonate-bipyridineIon-pair (Coulombic Distance)8.8:1 (meta:para)65 - 80%
C-H Amination Protected PhenethylaminePd(OAc)₂ / PhI(OAc)₂2-Pyridinesulfonyl (Bidentate)Complete (Intramolecular)Up to 88%
Hydroarylation Vinylcarbamate + Aryl HalidePTH / Thiol (Photoredox)Radical Addition / HATComplete (Anti-Markovnikov)66 - 75%
Aziridine Opening Aliphatic Aziridine + Aryl INi / PhotoredoxNucleophilic Iodide Ring OpeningHigh (Branched > Linear)70 - 90%

Part 3: Validated Experimental Workflows

Protocol A: Pd(II)-Catalyzed Synthesis of Indolines via C-H Amination

This protocol utilizes a bystanding oxidant to drive the catalytic cycle without degrading the phenethylamine core.

Materials Required:

  • 2-pyridinesulfonyl-protected phenethylamine (0.2 mmol)

  • Pd(OAc)₂ (10 mol%, 0.02 mmol)

  • PhI(OAc)₂ (2.0 equivalents, 0.4 mmol)

  • Toluene (Anhydrous, 2.0 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the protected phenethylamine, Pd(OAc)₂, and PhI(OAc)₂.

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Inject anhydrous toluene (2.0 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C in a pre-heated oil bath for 4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint: At t=2 hours, analyze a micro-aliquot via TLC. The disappearance of the starting material and the emergence of a highly UV-active lower- Rf​ spot confirms successful palladacycle formation and subsequent reductive elimination. If starting material persists, verify the anhydrous quality of your PhI(OAc)₂, as moisture rapidly degrades the Pd(IV) intermediate.

Protocol B: Photoredox Hydroarylation of Vinyl Amines

A metal-free approach to highly substituted phenethylamines.

Materials Required:

  • Vinylcarbamate derivative (0.5 mmol)

  • Aryl iodide (0.5 mmol)

  • PTH photocatalyst (5 mol%)

  • Triisopropylsilanethiol (HAT catalyst, 20 mol%)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Acetonitrile (Degassed, 5.0 mL)

Step-by-Step Procedure:

  • Assembly: In an oven-dried 10 mL vial, combine the vinylcarbamate, aryl iodide, PTH, and the thiol catalyst.

  • Degassing: Add acetonitrile and DIPEA. Sparge the solution with Argon for 15 minutes to remove all dissolved oxygen (critical for radical stability).

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours.

  • Quenching & Workup: Turn off the light, open the vial to air to quench the radical chain, and concentrate the solvent in vacuo.

  • Isolation: Purify via automated flash chromatography to isolate the Boc-protected arylethylamine.

Self-Validation Checkpoint: Monitor the reaction via GC-MS at t=8 hours. The presence of dehalogenated starting aryl halide (Ar-H) indicates successful Single-Electron Transfer but failed radical addition, suggesting the thiol catalyst is degraded or oxygen is present. A successful reaction will show the exact mass of the hydroarylated product without enamine side products.

Part 4: Mechanistic Pathway Visualizations

PDAmination Substrate 2-Pyridinesulfonyl Phenethylamine Coordination Pd(II) Coordination (Bidentate Directing) Substrate->Coordination CH_Cleavage C-H Cleavage (Palladacycle Formation) Coordination->CH_Cleavage Base Oxidation Oxidation to Pd(IV) by PhI(OAc)2 CH_Cleavage->Oxidation PhI(OAc)2 ReductiveElim C-N Reductive Elimination Oxidation->ReductiveElim Product Indoline Product & Pd(II) Regeneration ReductiveElim->Product Product->Coordination Catalytic Cycle

Mechanism of Pd(II)/Pd(IV)-catalyzed intramolecular C-H amination to form indolines.

Photoredox PTH PTH Catalyst (Ground State) PTH_Excited PTH* Catalyst (Excited State) PTH->PTH_Excited Visible Light ArylRadical Aryl Radical Generation (SET) PTH_Excited->ArylRadical Aryl Halide (- Halide) Addition Regioselective Addition to Vinylcarbamate ArylRadical->Addition HAT Polarity-Matched HAT (Thiol Catalyst) Addition->HAT alpha-Carbamoyl Radical HAT->PTH SET/Regeneration Product Arylethylamine Product HAT->Product

Photoredox and thiol dual-catalytic cycle for regioselective arylethylamine synthesis.

Part 5: References

  • Ion Pair-Directed C–H Activation on Flexible Ammonium Salts: meta-Selective Borylation of Quaternized Phenethylamines and Phenylpropylamines. ACS Catalysis (2018). 1

  • Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)₂ as the Bystanding Oxidant. Organic Letters (2013). 2

  • Catalytic Strategy for Regioselective Arylethylamine Synthesis. Journal of the American Chemical Society (2019). 3

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society (2020). 4

Sources

Scaling up tert-butyl 3-(hydroxymethyl)phenethylcarbamate reactions without compromising purity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered when scaling up reactions involving tert-butyl 3-(hydroxymethyl)phenethylcarbamate .

This bifunctional intermediate—containing both a primary benzylic alcohol and an acid-labile Boc-protected aliphatic amine—requires strict orthogonal reactivity. At the bench scale (milligrams to grams), heat dissipation and gas evolution are easily managed. However, as you move to the pilot plant (kilogram scale), mass transfer limitations and reduced surface-area-to-volume (A/V) ratios fundamentally alter the reaction environment, often leading to compromised purity.

Below is our comprehensive troubleshooting guide, complete with mechanistic causality, self-validating protocols, and quantitative metrics to ensure your scale-up is safe, efficient, and high-yielding.

Module A: Hydroxymethyl Oxidation Scale-Up

Context: Converting the benzylic alcohol to an aldehyde (tert-butyl 3-formylphenethylcarbamate) without over-oxidizing to the carboxylic acid or cleaving the Boc group.

Frequently Asked Questions

Q1: Why does my TEMPO/NaOCl oxidation yield drop significantly, and why do I see Boc cleavage when moving from 10 g to 1 kg scale? A: This is a classic heat and mass transfer failure. The Anelli-Montanari protocol (TEMPO/NaOCl) relies on the highly exothermic regeneration of the oxoammonium active species. At a 10 g scale, the high A/V ratio of your flask dissipates this heat instantly. At a 1 kg scale, the heat accumulates. This localized heating accelerates the degradation of NaOCl, which lowers the pH of the aqueous phase. The combination of elevated temperature (>15 °C) and acidic pH triggers the thermal deprotection of your acid-labile Boc group. To fix this, you must use a biphasic solvent system (e.g., EtOAc/Water) to act as a thermal sink and heavily buffer the aqueous phase with NaHCO₃ to maintain a pH of 8.5–9.5[1]. Alternatively, aerobic Cu/TEMPO systems can be implemented in batch reactors to provide a safer, controlled exotherm profile[2].

Q2: How do I prevent over-oxidation to the carboxylic acid during the oxidant addition? A: Over-oxidation is caused by localized high concentrations of the oxidant due to poor mixing. Ensure vigorous mechanical stirring (not magnetic) to maximize the interfacial area between the organic and aqueous phases. Furthermore, dose the NaOCl sub-surface or dropwise over an extended period, ensuring the addition rate does not exceed the cooling capacity of your reactor jacket.

Self-Validating Protocol: Scaled TEMPO-Mediated Oxidation

This protocol utilizes in-process controls to validate the reaction state before proceeding.

  • Reactor Preparation: Charge a glass-lined reactor with tert-butyl 3-(hydroxymethyl)phenethylcarbamate (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in a biphasic mixture of Ethyl Acetate (5 volumes) and 0.5 M NaHCO₃ aqueous buffer (5 volumes).

  • Thermal Equilibration: Engage vigorous mechanical stirring (minimum 300 rpm). Cool the jacketed reactor until the internal temperature stabilizes at 0–5 °C. Validation: Do not proceed until the internal pH is confirmed at 9.0.

  • Controlled Oxidation: Add aqueous NaOCl (1.05 eq, 10-15% w/w) dropwise. Adjust the addition rate to strictly maintain the internal temperature below 5 °C.

  • Quenching: Once LC-MS confirms >99% conversion, immediately quench the residual oxidant by adding 10% aqueous sodium thiosulfate (1 volume). Validation: A negative starch-iodide test confirms the complete quench of active chlorine species.

  • Isolation: Separate the phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure at <35 °C to yield the aldehyde.

TEMPO_Oxidation Substrate tert-Butyl 3-(hydroxymethyl) phenethylcarbamate Reactor Biphasic Reactor (Vigorous Mixing, T < 5°C) Substrate->Reactor Reagents TEMPO (cat.) / KBr NaHCO3 Buffer (pH 9) Reagents->Reactor Product tert-Butyl 3-formyl phenethylcarbamate Reactor->Product Optimal Control SideReaction Over-oxidation / Boc Cleavage (If T > 5°C or pH drops) Reactor->SideReaction Poor Heat/Mass Transfer Oxidant NaOCl Addition (Dropwise) Oxidant->Reactor Exotherm Control

Caption: Workflow for TEMPO-mediated oxidation highlighting critical thermal control nodes.

Module B: Boc Deprotection Scale-Up

Context: Removing the Boc group to yield 3-(hydroxymethyl)phenethylamine while preserving the benzylic alcohol.

Frequently Asked Questions

Q3: During scale-up using TFA, I am seeing a new impurity by LC-MS with a mass +56 Da relative to my product. What is this and why didn't I see it at the bench scale? A: You are observing the tert-butylated side product. Boc cleavage proceeds via an S_N1-type mechanism, generating a highly reactive tert-butyl carbocation. At the bench scale, this cation quickly eliminates a proton to form isobutylene gas, which escapes the flask. At the pilot scale, increased liquid hydrostatic pressure keeps the isobutylene and tert-butyl cation dissolved in solution much longer. Without an escape route, the cation acts as an electrophile and alkylates your electron-rich benzylic alcohol, forming a tert-butyl ether (+56 Da)[3].

Q4: How can I suppress this tert-butylation on a multi-kilogram scale? A: You must introduce a kinetic sink for the carbocation by adding a scavenger. Anisole, thioanisole, or water are highly effective at trapping the tert-butyl cation before it can react with your substrate[3]. For an even more scalable and greener approach, abandon TFA entirely. Using concentrated aqueous HCl in acetone is highly scalable, avoids toxic fluorinated waste, and the aqueous component acts as an inherent cation scavenger.

Self-Validating Protocol: Scaled Boc Deprotection using HCl/Acetone

This protocol leverages inexpensive reagents and inherent scavenging to maximize purity.

  • Dissolution: Dissolve tert-butyl 3-(hydroxymethyl)phenethylcarbamate in Acetone (5 volumes) in a glass-lined reactor equipped with a gas scrubber.

  • Acid Addition: Slowly charge concentrated aqueous HCl (3.0 eq). Validation: Monitor the exotherm and gas evolution (CO₂ and isobutylene). Adjust the addition rate to maintain the internal temperature below 25 °C.

  • Maturation: Stir the reaction for 2–4 hours at 20–25 °C. Monitor by HPLC until the starting material is <1%.

  • Solvent Exchange: Concentrate the mixture under vacuum to remove the acetone.

  • Crystallization: Add cold Methyl tert-butyl ether (MTBE) (3 volumes) to the aqueous residue to precipitate the 3-(hydroxymethyl)phenethylamine hydrochloride salt.

  • Isolation: Filter the slurry, wash the filter cake with cold MTBE, and dry under vacuum at 40 °C. Validation: The resulting white powder should exhibit >99% purity by HPLC, free of the +56 Da ether impurity.

Boc_Deprotection BocAmine Boc-Protected Amine Intermediate tert-Butyl Cation Intermediate BocAmine->Intermediate + Acid Acid Acid (TFA or HCl) Scavenger Scavenger (Anisole / Water) Intermediate->Scavenger Trapped by Product Free Amine Salt (Desired Product) Intermediate->Product Decarboxylation SideProduct tert-Butyl Ether (Impurity +56 Da) Intermediate->SideProduct High Pressure No Scavenger Gas Isobutylene Gas (Escapes at small scale) Intermediate->Gas Low Hydrostatic Pressure Scavenger->Product Safe Cleavage

Caption: Reaction pathway of Boc deprotection demonstrating t-butyl cation scavenging.

Module C: Quantitative Scale-Up Metrics

The following table summarizes the expected thermodynamic and purity shifts when moving from bench to pilot scale, highlighting the impact of the optimized protocols detailed above.

Process ParameterBench Scale (10 g)Pilot Scale (1 kg) - UnoptimizedPilot Scale (1 kg) - Optimized
Oxidation Yield 92%65% (Major over-oxidation)89%
Oxidation Exotherm (ΔT) +3 °C+22 °C (Thermal runaway risk)+4 °C (Controlled addition)
Deprotection Purity >99%82% (+56 Da ether impurity)>98%
E-Factor (Deprotection) 454012 (Using Aqueous HCl/Acetone)

References

  • Aerobic Oxidation Reactions in the Fine Chemicals and Pharmaceutical Industries. Royal Society of Chemistry (RSC) Books. Available at:[Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ResearchGate. Available at:[Link]

  • Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in batch reactor. Green Chemistry. Available at:[Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Strategies for the Removal of Unreacted Di-tert-butyl Dicarbonate (Boc₂O)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with residual di-tert-butyl dicarbonate (Boc₂O) after amine protection steps.

The Mechanistic Challenge: Boc₂O is an anhydride, but the bulky tert-butyl groups provide significant steric shielding. This makes it surprisingly stable to neutral water and mild aqueous bases during a standard workup[1]. Relying solely on a routine aqueous extraction often leaves unreacted Boc₂O in the organic layer, which subsequently co-elutes during chromatography or presents as a massive, obscuring singlet (~1.45 ppm) in your ¹H NMR spectrum[2].

To achieve a self-validating, highly pure protocol, we must move beyond passive washing and employ active chemical quenching or targeted physical removal.

Part 1: Strategy Matrix & Quantitative Comparison

Before selecting a protocol, analyze your target molecule. The optimal removal method depends entirely on the physicochemical properties of your Boc-protected product.

Removal StrategyMechanism of ActionBest Suited ForTime RequiredEfficiency
Imidazole Quench Nucleophilic attack forming a water-soluble Boc-imidazolium intermediate.Highly lipophilic products; standard organic workflows.30–60 mins>98% removal
PS-Trisamine Resin Covalent capture of Boc₂O by a polymer-supported primary amine.Water-soluble or highly polar Boc-products.2–4 hours>95% removal
High Vacuum Sublimation Physical vaporization of Boc₂O (BP: ~57 °C at 0.5 Torr).Non-volatile products; highly acid/base-sensitive compounds.12–24 hours~90-95% removal

Part 2: Experimental Protocols & Mechanistic Causality

Protocol A: The Imidazole Quench (Chemical Destruction)

Causality: Imidazole is a highly effective, unhindered nucleophile that rapidly attacks the sterically shielded carbonyl of Boc₂O[3]. This forms a Boc-imidazolium intermediate. Unlike Boc₂O, this intermediate is highly electrophilic and extremely sensitive to mild acid, allowing it to be instantly hydrolyzed and washed into the aqueous layer as water-soluble salts, carbon dioxide, and tert-butanol[2].

Step-by-Step Methodology:

  • Reaction Completion: Verify the primary Boc-protection is complete via TLC or LC-MS.

  • Quenching: Add 1.5 equivalents of imidazole (relative to the excess Boc₂O originally used) directly to the reaction mixture[1].

  • Incubation: Stir vigorously at room temperature for 30–60 minutes.

  • Dilution: Dilute the mixture with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate)[1].

  • Acidic Wash (Critical Step): Wash the organic layer with very dilute, cold acid (e.g., <0.5 M HCl or 10% citric acid)[2]. Note: The acid decomposes the Boc-imidazole and protonates the free imidazole, pulling it into the aqueous phase without cleaving your product's Boc group.

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃, followed by brine[1].

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Polymer-Supported Scavenging (PS-Trisamine)

Causality: If your Boc-protected product is water-soluble (e.g., zwitterionic amino acids or poly-polar scaffolds), aqueous acidic washes will result in catastrophic product loss[1]. Polymer-supported trisamine (PS-Trisamine) acts as a macroscopic nucleophile. It covalently binds the excess Boc₂O to the solid resin matrix, allowing you to simply filter the impurity away[4].

Step-by-Step Methodology:

  • Solvent Swap: If the reaction was run in a non-polar solvent, swap or dilute with Methanol (MeOH) to ensure resin swelling and reagent accessibility[4].

  • Resin Addition: Add 2–3 equivalents of PS-Trisamine resin to the reaction vial[1].

  • Agitation: Stir or agitate the suspension gently at room temperature for 2 to 4 hours[1].

  • Filtration: Filter the reaction mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge to remove the resin[1].

  • Washing: Wash the resin cake 3–5 times with MeOH to ensure all product is eluted[4].

  • Concentration: Evaporate the combined filtrates to yield the pure N-Boc product[4].

Protocol C: High Vacuum Sublimation (Physical Removal)

Causality: Boc₂O has a relatively high vapor pressure. If your product is a heavy, non-volatile oil or solid, and is sensitive to both acids and nucleophiles, chemical quenching introduces unnecessary risk. High vacuum capitalizes on the boiling point differential to physically pull the Boc₂O out of the matrix[1].

Step-by-Step Methodology:

  • Initial Concentration: Remove all reaction solvents using a standard rotary evaporator.

  • Apparatus Setup: Transfer the crude residue to a sublimation apparatus or a round-bottom flask equipped with a cold finger[1].

  • Vacuum Application: Apply high vacuum (< 1 mmHg) at room temperature or slightly elevated temperature (max 30–40 °C to prevent product degradation)[3].

  • Collection: Allow the system to run for 12–24 hours. The unreacted Boc₂O will sublimate and crystallize on the cold finger[1].

Part 3: Visualizing the Workflows

BocRemovalDecision Start Excess Boc2O in Reaction Mixture Q1 Is the Boc-protected product water-soluble? Start->Q1 Q2 Is the product highly sensitive to acid? Q1->Q2 No A1 Use PS-Trisamine Scavenger Resin Q1->A1 Yes A2 Use High Vacuum Sublimation Q2->A2 Yes A3 Use Imidazole Quench + Mild Acid Wash Q2->A3 No

Caption: Decision tree for selecting the optimal Boc2O removal strategy based on product properties.

ImidazolePathway Boc Unreacted Boc2O (Lipophilic) Inter Boc-Imidazolium Intermediate Boc->Inter Imid Imidazole (Nucleophile) Imid->Inter Acid Dilute HCl Wash (<0.5M) Inter->Acid Hydrolysis Products Water-Soluble Salts + CO2 + t-BuOH Acid->Products Aqueous Phase Pure Pure Boc-Product (Organic Layer) Acid->Pure Organic Phase

Caption: Mechanistic workflow of the imidazole-mediated Boc2O quench and subsequent phase separation.

Part 4: Frequently Asked Questions (FAQs)

Q: I performed a standard aqueous workup, but my ¹H NMR still shows a massive singlet at ~1.45 ppm. Is this my product or Boc₂O? A: This is a classic diagnostic issue. Both the Boc-protected product and unreacted Boc₂O will show a massive 9-proton singlet in the 1.40–1.50 ppm range[2]. To self-validate, check the integration ratio of this peak against the backbone protons of your molecule. If the integration is significantly higher than 9H (e.g., 18H or 27H), you have residual Boc₂O. Implement the Imidazole Quench (Protocol A) to resolve this[2].

Q: Will the dilute HCl wash in the Imidazole protocol deprotect my newly formed Boc-amine? A: No, provided you control the concentration and temperature. The Boc group on an amine is generally stable to dilute aqueous acids (like <0.5 M HCl or 10% citric acid) during brief biphasic extractions[2]. The Boc-imidazolium intermediate, however, is hyper-reactive and will decompose instantly[2]. Always perform this wash quickly and ideally with cold solutions to suppress any unwanted deprotection.

Q: Can I just use a primary amine like ethanolamine to quench the Boc₂O instead of imidazole? A: Yes, N,N-dimethylethylenediamine (DMEDA) or ethanolamine are viable alternatives to imidazole. They react with Boc₂O to form highly polar carbamates that can be washed away in the aqueous layer. However, imidazole is often preferred because the resulting intermediate actively decomposes into gas (CO₂) and volatile alcohol (tert-butanol), leaving fewer organic byproducts behind[3].

Q: I am scaling up my reaction. Is the high vacuum method safe for large quantities of Boc₂O? A: Caution is required. While Boc₂O can be sublimated, it decomposes exothermically at elevated temperatures (typically >80 °C) into isobutylene gas and CO₂[5]. For scale-up, chemical quenching (like the imidazole or DMAP-catalyzed destruction) is far safer and more scalable than relying on extended high-vacuum sublimation of large masses[3].

Sources

Advanced Technical Support Center: Temperature Control in tert-Butyl Carbamate (Boc) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boc protection workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind temperature control. Whether you are protecting a simple aliphatic amine or navigating the synthesis of complex polyfunctional drug scaffolds, understanding the thermodynamic and kinetic boundaries of di-tert-butyl dicarbonate (Boc₂O) is critical to preventing yield-destroying side reactions.

The Thermodynamics and Kinetics of Boc Protection

The installation of a tert-butoxycarbonyl (Boc) group relies on the nucleophilic attack of an amine onto the electrophilic carbonyl carbon of Boc₂O[1]. While this seems straightforward, the reaction's success is heavily dictated by temperature due to the thermal instability of the reagents and intermediates.

  • Ambient Temperature (20°C–25°C): This is the kinetic "sweet spot." At room temperature, the carbonate leaving group breaks down to release tert-butanol and carbon dioxide (CO₂)[1]. The irreversible off-gassing of CO₂ provides a massive thermodynamic driving force that pushes the equilibrium toward the desired mono-Boc protected amine[1].

  • Elevated Temperature (>40°C): Heating is often mistakenly used to force sluggish reactions to completion. However, Boc₂O is thermally labile and will spontaneously decompose into isobutylene, CO₂, and tert-butanol at elevated temperatures[2]. More critically, heat—especially in the presence of hypernucleophilic catalysts like 4-dimethylaminopyridine (DMAP)—can cause the intermediate carbamic-carbonic anhydride to collapse into a highly reactive isocyanate[3]. This isocyanate will rapidly scavenge unreacted starting amine to form a highly stable, symmetrical urea byproduct[3][4].

  • Low Temperature (0°C–5°C): For highly nucleophilic aliphatic amines or polyamines, the reaction kinetics are so fast that N,N-di-Boc formation (over-reaction) becomes a primary risk[5]. Dropping the temperature to 0°C dampens the kinetic energy, allowing the researcher to maintain strict stoichiometric control and isolate the mono-protected species.

Process Visualization: Temperature-Dependent Pathways

G Start Amine + Boc₂O (Reaction Mixture) LowTemp Low Temperature (0°C - 5°C) Start->LowTemp RoomTemp Ambient Temperature (20°C - 25°C) Start->RoomTemp HighTemp Elevated Temperature (> 40°C) Start->HighTemp SlowKin Slow Kinetics High Selectivity LowTemp->SlowKin OptKin Optimal Kinetics Standard Mono-Boc RoomTemp->OptKin FastKin Fast Kinetics Risk of Side Reactions HighTemp->FastKin Product Desired Product: tert-Butyl Carbamate SlowKin->Product Prolonged Time OptKin->Product Standard Time SideReact Side Reactions: - Isocyanates - Ureas - Di-Boc Derivatives - Boc₂O Decomposition FastKin->SideReact Thermal Degradation FastKin->Product If carefully monitored

Caption: Temperature-dependent kinetic pathways and side reactions in Boc protection.

Validated Experimental Methodologies

Every protocol in your laboratory must be a self-validating system. The following methodologies incorporate built-in physical and chemical checkpoints to ensure experimental integrity.

Protocol A: Standard Ambient Temperature Protection (Aliphatic/Aryl Amines)

Objective: Achieve high-yielding mono-Boc protection while suppressing urea and di-Boc formation.

  • Dissolution: Dissolve the free amine (1.0 eq) in a suitable solvent (e.g., THF, DCM, or a THF/Water mixture for zwitterions) to a concentration of 0.1–0.5 M[2].

  • Base Addition (Optional): If the amine is a salt (e.g., hydrochloride), add Triethylamine (TEA) or NaOH (1.2–1.5 eq) to liberate the free base[2][5].

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0°C). Causality: The initial addition of Boc₂O is exothermic. Pre-cooling prevents localized hot spots that trigger Boc₂O degradation.

  • Reagent Addition: Add Boc₂O (1.1 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20°C–25°C). Stir for 2–12 hours[2].

  • Validation Checkpoint: Monitor via TLC using a Ninhydrin stain. The primary amine starting material will stain bright pink/purple. The reaction is complete when the pink spot disappears, replaced by a new, less polar, ninhydrin-negative spot (the tert-butyl carbamate)[2][5].

Protocol B: High-Temperature One-Pot Curtius Rearrangement

Objective: Synthesize Boc-protected amines directly from carboxylic acids. Unlike standard protection, this specific pathway requires elevated temperatures.

  • Activation: Combine the carboxylic acid (1.0 eq), Boc₂O (1.1 eq), and Sodium Azide (NaN₃) (3.5 eq) in a solvent with tetrabutylammonium bromide and a Zinc(II) triflate catalyst[6][7].

  • Thermal Rearrangement: Heat the mixture to 40°C–80°C[6][7]. Causality: Heat is thermodynamically required to degrade the unstable acyl azide intermediate into an isocyanate via the Curtius rearrangement. The isocyanate is then trapped by the tert-butanol generated from the Boc₂O[6][7].

  • Validation Checkpoint: The continuous evolution of nitrogen gas (bubbling) serves as a real-time visual indicator of the rearrangement. The reaction is complete when gas evolution ceases.

Quantitative Data & Reaction Parameters

The following table summarizes the thermal boundaries and kinetic parameters for various substrate classes to ensure optimal yield and minimal byproduct formation.

Substrate TypeOptimal Temp RangeBase / CatalystAvg. Reaction TimePrimary Thermal Risks (>40°C)
Primary Aliphatic Amines 0°C → 25°CNone or TEA1 – 4 hoursN,N-di-Boc formation, Urea byproducts
Amino Acids (Aqueous) 20°C → 25°CNaOH / NaHCO₃4 – 12 hoursRapid Boc₂O hydrolysis, Oligopeptide formation
Sterically Hindered Amines 25°C → 40°C (Max)DMAP (Catalytic)12 – 24 hoursIsocyanate generation, Symmetrical ureas
Carboxylic Acids (Curtius) 40°C → 80°CNaN₃, Zn(OTf)₂24 – 48 hoursIncomplete rearrangement if temp is too low

Troubleshooting Guide & FAQs

Q1: My reaction is proceeding very slowly at room temperature. Can I simply heat the reaction to reflux to force completion? A1: Heating should be approached with extreme caution. Above 40°C, Boc₂O begins to thermally decompose into isobutylene and CO₂[2]. If you must heat the reaction to overcome steric hindrance, you will likely need to spike the reaction with additional equivalents of Boc₂O to compensate for this thermal degradation[2]. A safer alternative is to add a catalytic amount of DMAP or use methanol as a solvent to enhance the reaction rate without applying heat[2].

Q2: I am observing a significant amount of a highly polar, insoluble byproduct. What is this, and how does temperature play a role? A2: This is almost certainly a symmetrical urea byproduct. Urea formation is a well-documented side reaction that occurs when the reaction temperature is too high, particularly when DMAP is used as an activator[3][4]. The combination of heat and DMAP drives the intermediate carbamic-carbonic anhydride to collapse into an isocyanate[3]. This highly electrophilic isocyanate then couples with your unconsumed starting amine to form urea[4]. To fix this, lower your addition temperature to 0°C and do not exceed 25°C during the stirring phase[3].

Q3: My substrate has multiple primary amines. How do I prevent N,N-di-Boc formation (over-reaction)? A3: Molecules with multiple primary or secondary amines are highly susceptible to over-reaction, leading to multiple N-Boc products[5]. Strict temperature control is the solution. Cool the reaction to 0°C using an ice bath before adding Boc₂O. Add the Boc₂O very slowly (e.g., via a syringe pump) to ensure the stoichiometric ratio heavily favors the amine at any given moment, suppressing the kinetic availability of the reagent[5].

Q4: Can I perform Boc protection in aqueous media, and does this change the temperature requirements? A4: Yes, Boc protection can be successfully performed in water or aqueous-organic mixtures (e.g., THF/water), which is highly effective for solubilizing zwitterionic amino acids[2][5]. These reactions must be run strictly at room temperature (20°C–25°C)[5]. Because water acts as a competing nucleophile that hydrolyzes Boc₂O, applying heat in aqueous media will rapidly destroy your protecting reagent before it can react with the amine[2]. Maintain ambient temperature and use a slight excess (1.1–1.5 eq) of Boc₂O to account for baseline hydrolysis[2].

References

  • Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement ACS Publications (Organic Letters)[Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols ResearchGate[Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Total Synthesis [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide MDPI[Link]

  • Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement Organic Chemistry Portal[Link]

Sources

Validation & Comparative

1H NMR analysis of tert-butyl 3-(hydroxymethyl)phenethylcarbamate purity

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Purity Assessment of tert-Butyl 3-(hydroxymethyl)phenethylcarbamate: A Comparative Guide to 1H qNMR vs. HPLC

As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical bottlenecks I encounter is the accurate purity determination of novel synthetic intermediates. When working with versatile building blocks like tert-butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3)—a molecule featuring a Boc-protected amine and a free benzylic hydroxyl group—traditional chromatographic methods often fall short.

Because this compound is typically an intermediate rather than a final Active Pharmaceutical Ingredient (API), obtaining a highly characterized, certified reference material (CRM) of the exact molecule is rarely feasible. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (1H qNMR) for purity assessment, detailing the causality behind experimental parameters and providing a self-validating qNMR protocol.

The Analytical Challenge: Relative vs. Absolute Quantification

To understand why method selection dictates data integrity, we must look at the fundamental physical principles governing HPLC and qNMR.

HPLC-UV (The Relative Method): HPLC separates components, but its detection relies on the UV extinction coefficient (response factor) of each eluting molecule. If an impurity lacks a UV chromophore (e.g., residual aliphatic solvents, inorganic salts, or water) or possesses a significantly different response factor than the analyte, the resulting "Area %" will not accurately reflect the true "Mass %". Furthermore, absolute quantification in HPLC strictly requires a reference standard of the identical compound[1].

1H qNMR (The Absolute Method): qNMR is a primary analytical technique. The fundamental principle of qNMR is that the integrated area of a specific nuclear resonance is directly proportional to the molar concentration of the nuclei generating that signal, completely independent of the molecule's chemical structure[2]. By spiking the sample with a universally certified internal standard (IS) of a completely unrelated compound, we create a self-validating system that yields absolute mass fraction (w/w %) without needing a CRM of the target analyte[1].

Workflow & Decision Matrix

qNMR_Workflow A Synthesized Batch: tert-butyl 3-(hydroxymethyl)phenethylcarbamate B Certified Reference Standard Available for Analyte? A->B C HPLC-UV Analysis (Relative Area %) B->C Yes D 1H qNMR Analysis (Absolute Mass %) B->D No / Need Absolute E Gravimetric Prep Microbalance (±0.01 mg) Analyte + Maleic Acid (IS) D->E F NMR Acquisition 90° Pulse, D1 > 5xT1 No 13C Decoupling E->F G Data Processing Phase/Baseline Correction Integrate Target Peaks F->G H Calculate Absolute Purity (Mass Balance Equation) G->H

Decision matrix and 1H qNMR workflow for absolute purity determination.

Comparative Data Presentation

To demonstrate the practical impact of these methodological differences, consider the experimental purity data from three distinct synthetic batches of tert-butyl 3-(hydroxymethyl)phenethylcarbamate.

Table 1: Comparative Purity Assessment (HPLC-UV vs. 1H qNMR)

Batch IDHPLC-UV Purity (Area % at 254 nm)1H qNMR Purity (Absolute Mass %)Absolute DiscrepancyPrimary Cause of Discrepancy
Lot-001 99.5%98.2%1.3%Presence of UV-transparent inorganic salts from the workup phase.
Lot-002 98.8%98.5%0.3%Minor baseline integration variance; high concordance between methods.
Lot-003 99.1%94.5%4.6%High residual ethyl acetate (invisible at 254 nm, but quantified in NMR).

Insight: Lot-003 highlights the danger of relying solely on HPLC-UV for intermediate release. The 4.6% discrepancy is caused by residual ethyl acetate from column chromatography. Because ethyl acetate does not absorb at 254 nm, HPLC-UV is blind to it. qNMR detects the distinct aliphatic protons of the solvent, factoring the true mass balance into the final purity calculation.

Experimental Methodology: A Self-Validating qNMR Protocol

To achieve the accuracy shown above, the qNMR protocol must be treated as a highly controlled, self-validating thermodynamic system. Every parameter choice is dictated by the physics of nuclear relaxation and gravimetric precision.

Internal Standard (IS) Selection

Choosing the right internal standard is the cornerstone of accurate quantification; it must have high chemical purity, excellent solubility, and non-overlapping chemical shifts[3]. For tert-butyl 3-(hydroxymethyl)phenethylcarbamate, we select Maleic Acid (CRM grade) .

  • Causality: The analyte contains aromatic protons (~7.0-7.3 ppm), a benzylic CH2​ (~4.5 ppm), aliphatic CH2​ groups (~2.7, 3.1 ppm), and a massive Boc singlet (~1.4 ppm). Maleic acid provides a sharp, baseline-resolved singlet at ~6.26 ppm (2H) in DMSO- d6​ , sitting perfectly in the empty spectral window between the analyte's hydroxyl/amine protons and aromatic ring protons.

Gravimetric Sample Preparation
  • Step 1: Using a calibrated microbalance (±0.01 mg accuracy), accurately weigh ~15.00 mg of the tert-butyl 3-(hydroxymethyl)phenethylcarbamate analyte into an anti-static weighing boat.

  • Step 2: Accurately weigh ~5.00 mg of the Maleic Acid internal standard.

  • Causality: Because qNMR is a primary ratio method, any error in the mass of the internal standard or analyte propagates 1:1 directly into the final purity calculation[4].

  • Step 3: Co-dissolve both powders in 600 µL of high-purity DMSO- d6​ . Vortex thoroughly to ensure complete homogenization, preventing line-broadening caused by sample inhomogeneities[3], and transfer to a 5 mm precision NMR tube.

NMR Acquisition Parameters
  • Pulse Angle: Set to 90° to maximize transverse magnetization and ensure uniform excitation across the spectral window.

  • Relaxation Delay (D1): Set to 60 seconds.

  • Causality: The delay must be at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton in the system. If D1 is too short, protons will not fully return to thermal equilibrium between scans, artificially suppressing their signal intensity and skewing the quantification[2].

  • Number of Scans (NS): 16 to 64 transients, ensuring the Signal-to-Noise (S/N) ratio of the target peaks exceeds 250:1.

  • 13C Decoupling: Must be turned OFF .

  • Causality: Applying carbon decoupling induces the Nuclear Overhauser Effect (NOE), which artificially enhances the signal of protons attached to 13C atoms. This destroys the exact 1:1 proportionality between signal area and molar concentration[4].

Data Processing & Calculation
  • Processing: Apply a 0.1 Hz exponential line broadening (LB) function before Fourier Transformation to improve S/N without distorting peak areas[4]. Manually phase the spectrum (zero and first order) and apply a 5th-order polynomial baseline correction to ensure peak bases are perfectly flat.

  • Integration: Integrate the Maleic Acid singlet at 6.26 ppm ( Istd​ , 2H) and the analyte's Boc group at 1.4 ppm ( Ix​ , 9H).

  • Calculation: Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = certified purity of the internal standard).

Conclusion

While HPLC-UV remains an excellent tool for routine batch-to-batch consistency and trace impurity profiling, it is fundamentally a relative technique. For the absolute purity determination of synthetic intermediates like tert-butyl 3-(hydroxymethyl)phenethylcarbamate—where identical reference standards are unavailable—1H qNMR is the superior analytical choice. By grounding the analysis in fundamental nuclear physics and rigorous gravimetric preparation, qNMR provides a self-validating, absolute mass fraction that ensures downstream synthetic steps and API formulations are built on uncompromising data.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results ResolveMass Laboratories URL: [Link][3]

  • Purity by Absolute qNMR Instructions American Chemical Society (ACS Publications) URL:[Link][4]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link][2]

Sources

Spectral Data Comparison Guide: Structural Isomers of Butyl Carbamate

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and synthetic organic chemistry, the tert-butyloxycarbonyl (Boc) group is ubiquitous as an amine protecting group. However, distinguishing tert-butyl carbamate from its structural isomers—n-butyl, isobutyl, and sec-butyl carbamate—is a critical quality control step. This is particularly vital when evaluating raw material purity, investigating prodrug moieties, or tracking unexpected rearrangement side-reactions.

As an Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these four C5H11NO2 isomers. Below, we detail the mechanistic causality behind their distinct Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, alongside a self-validating experimental protocol to ensure analytical accuracy.

Mechanistic Causality in Spectral Differentiation

The structural variations among the butyl carbamate isomers fundamentally alter their electronic environments and fragmentation thermodynamics. Understanding why these spectra differ is more important than simply memorizing the shifts.

  • Steric Shielding and Anisotropy (NMR): The proximity and branching of the alkyl chain relative to the highly electronegative carbamate oxygen dictate the chemical shift of the α-protons. A primary carbon attached to oxygen (n-butyl, isobutyl) typically places its protons around 3.85–4.05 ppm. A secondary carbon (sec-butyl) shifts the proton significantly downfield to ~4.70 ppm due to the inductive withdrawal of the extra methyl group and altered anisotropic effects from the adjacent carbonyl. The tertiary carbon (tert-butyl) lacks α-protons entirely, presenting instead a massive, highly shielded 9H singlet at ~1.44 ppm—a benchmark shift documented in [1].

  • Thermodynamic Stability in Fragmentation (MS): Under Electron Ionization (EI), alkyl branching dictates the dominant cleavage pathway. tert-Butyl carbamate undergoes rapid α-cleavage to yield the thermodynamically stable tert-butyl cation ( m/z 57), which invariably forms the base peak. Conversely, n-butyl and isobutyl carbamates are more prone to McLafferty-type rearrangements, expelling the corresponding alkene to yield a carbamic acid radical cation ( m/z 61) or undergoing further fragmentation to m/z 44 ( [NH2​C=O]+ )[2][3].

Comparative Spectral Data

The following table summarizes the quantitative spectral data required to differentiate the four isomers objectively.

Table 1: Key Spectral Signatures of Butyl Carbamate Isomers

Isomer 1 H NMR (CDCl 3​ , δ ppm) 13 C NMR (CDCl 3​ , δ ppm)IR (ATR, cm −1 )EI-MS (Dominant Ions, m/z )
tert-Butyl carbamate 1.44 (s, 9H), 4.8 (br s, 2H)28.3 (CH 3​ ), 79.2 (C-q), 156.1 (C=O)3350, 2980, 1715, 1160117 (M + ), 57 (Base), 61
n-Butyl carbamate 0.93 (t, 3H), 1.3-1.6 (m, 4H), 4.05 (t, 2H), 4.8 (br s, 2H)13.7, 19.1, 30.8, 65.0 (O-CH 2​ ), 157.03345, 2960, 1705, 1060117 (M + ), 61, 56, 44 (Base)
Isobutyl carbamate 0.92 (d, 6H), 1.90 (m, 1H), 3.85 (d, 2H), 4.8 (br s, 2H)19.0, 27.8, 71.0 (O-CH 2​ ), 157.13340, 2965, 1708, 1055117 (M + ), 61, 57, 44 (Base)
sec-Butyl carbamate 0.90 (t, 3H), 1.20 (d, 3H), 1.55 (m, 2H), 4.70 (m, 1H), 4.8 (br s, 2H)9.6, 19.3, 28.9, 73.0 (O-CH), 156.83345, 2970, 1710, 1065117 (M + ), 61, 56, 44 (Base)
Experimental Workflow: Self-Validating Spectral Acquisition

To ensure high-fidelity differentiation of these isomers, the following step-by-step methodology integrates internal validation mechanisms to prevent false positives caused by solvent impurities or sample degradation.

Step 1: Sample Preparation (NMR & GC-MS)

  • Action: Dissolve 15 mg of the carbamate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). For GC-MS, dilute 10 μ L of this solution into 1 mL of MS-grade ethyl acetate.

  • Validation: The TMS peak must appear exactly at 0.00 ppm. Any deviation indicates field drift or incorrect referencing, which could obscure the subtle 0.2 ppm differences between the O-CH 2​ multiplets of n-butyl and isobutyl carbamate.

Step 2: 1 H and 13 C NMR Acquisition

  • Action: Acquire 1 H spectra at 400 MHz using 16 scans and a prolonged relaxation delay ( d1=10 seconds).

  • Causality: Carbamate NH 2​ protons undergo quadrupolar relaxation due to the 14 N nucleus and exhibit chemical exchange. A standard 1-second delay often results in incomplete relaxation, causing the integration of the NH 2​ broad singlet (~4.8 ppm) to fall below the theoretical 2H. The 10-second delay ensures quantitative integration, validating the intact carbamate functional group.

Step 3: ATR-FTIR Analysis

  • Action: Clean the diamond ATR crystal with isopropanol. Perform a background scan (air). Place 2-3 mg of neat sample on the crystal, apply the pressure anvil, and acquire 32 scans from 4000 to 400 cm −1 .

  • Validation: The background scan must show >95% transmittance across the spectrum. The presence of a sharp doublet at ~3350 cm −1 and ~3200 cm −1 confirms the primary amine (NH 2​ ) of the carbamate, distinguishing it from secondary carbamates (e.g., Boc-protected amines) which only show a single N-H stretch.

Step 4: GC-EI-MS Analysis

  • Action: Inject 1 μ L of the diluted sample into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column. Use a 70 eV Electron Ionization source.

  • Validation: Run a solvent blank (ethyl acetate) immediately prior. The absence of m/z 57 or 117 in the blank validates that the system is free of carryover, ensuring the m/z 57 base peak observed in the sample is genuinely from the tert-butyl cation.

Diagnostic Decision Tree

To streamline the analytical workflow, the following decision tree utilizes 1 H NMR chemical shifts and multiplicities to rapidly identify the specific C 5​ H 11​ NO 2​ isomer.

NMR_Decision_Tree N1 Unknown Butyl Carbamate Isomer (C5H11NO2) N2 Check Alkyl Region (0.8 - 2.0 ppm) N1->N2 N3 9H Singlet at ~1.44 ppm? N2->N3 N4 tert-Butyl Carbamate N3->N4 Yes N5 Check O-CHn Region (3.8 - 4.8 ppm) N3->N5 No N6 1H Multiplet at ~4.7 ppm? N5->N6 N7 sec-Butyl Carbamate N6->N7 Yes N8 2H Signal Multiplicity? N6->N8 No N9 Doublet at ~3.85 ppm N8->N9 N11 Triplet at ~4.05 ppm N8->N11 N10 Isobutyl Carbamate N9->N10 N12 n-Butyl Carbamate N11->N12

Figure 1: 1H NMR Diagnostic Decision Tree for Butyl Carbamate Isomers.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77922, tert-Butyl carbamate." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11554, Butyl carbamate." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68065, Isobutyl carbamate." PubChem, [Link].

Comparative Guide to Boc Deprotection Strategies: Reagents, Mechanisms, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

The tert-butyloxycarbonyl (Boc) group is an indispensable moiety in modern organic synthesis, medicinal chemistry, and solid-phase peptide synthesis (SPPS). Its robust stability against nucleophilic attacks and basic conditions makes it an ideal orthogonal partner to protecting groups like Fmoc or Cbz. However, the removal of the Boc group requires acidic conditions, which can introduce chemoselectivity challenges when dealing with complex, polyfunctional molecules.

As an application scientist, selecting the optimal deprotection strategy is not merely about removing the protecting group—it is about preserving the integrity of the target molecule, optimizing the physical form of the isolated product, and increasingly, adhering to sustainable chemistry practices. This guide provides an objective, data-driven comparison of four distinct Boc deprotection methodologies: Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), Trimethylsilyl Trifluoromethanesulfonate (TMSOTf), and Green Thermal methods.

Mechanistic Principles of Boc Cleavage

Boc deprotection is fundamentally an acid-catalyzed fragmentation process. The reaction initiates with the protonation of the carbamate carbonyl oxygen. This highly reactive protonated intermediate undergoes fragmentation to yield a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid rapidly decarboxylates to release carbon dioxide and the free amine (typically isolated as its corresponding acid salt). Concurrently, the tert-butyl cation eliminates a proton to form isobutylene gas, or it is trapped by a nucleophile/scavenger.

G N1 Boc-Protected Amine N2 Protonation of Carbamate Oxygen N1->N2 N3 Fragmentation (tert-Butyl Cation + Carbamic Acid) N2->N3 N4 Decarboxylation (CO2 Release) N3->N4 N5 Free Amine Salt + Isobutylene N4->N5

Mechanistic pathway of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Reagents
A. Trifluoroacetic Acid (TFA) in Dichloromethane

TFA is the most ubiquitous reagent for Boc removal[1]. It is highly effective and its volatility allows for easy removal in vacuo. However, the generated tert-butyl cation can lead to unwanted side reactions, such as the tert-butylation of electron-rich aromatic rings (e.g., tryptophan, tyrosine). To mitigate this, cation scavengers like triisopropylsilane (TIPS) or water are routinely added.

B. Hydrochloric Acid (HCl) in 1,4-Dioxane

Anhydrous 4M HCl in dioxane offers a potent alternative to TFA[1]. The primary advantage of this method is the direct formation of the amine hydrochloride salt, which frequently precipitates out of the non-polar dioxane solution. This allows for simple isolation via filtration, bypassing tedious chromatographic purification.

C. Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

For highly sensitive substrates where strong Brønsted acids cause degradation (e.g., molecules with delicate acetals or esters), Lewis acid-mediated cleavage using TMSOTf is employed[2]. TMSOTf, utilized in tandem with a sterically hindered base like 2,6-lutidine, selectively cleaves the Boc group under mild conditions without rupturing other acid-labile bonds[3].

D. Water-Mediated Thermal Deprotection (Green Chemistry)

Recent advancements in sustainable chemistry have demonstrated that Boc groups can be removed simply by heating the substrate in water[4]. At elevated temperatures (reflux or subcritical conditions), water acts as a dual acid/base catalyst, facilitating the cleavage without the need for harsh, corrosive acids[5][6]. This ensures excellent chemoselectivity and an environmentally benign profile.

Quantitative Data Comparison

The following table synthesizes experimental data across the four primary methodologies to aid in rapid decision-making:

MethodReagent SystemTypical Reaction TimeYieldProduct Salt FormChemoselectivity & Advantages
Brønsted Acid (Standard) 20-50% TFA in DCM0.5 - 2 hours>90%Trifluoroacetate (often oily)Broadly applicable; volatile acid. Requires scavengers to prevent t-butylation.
Brønsted Acid (Precipitation) 4M HCl in Dioxane0.5 - 1 hour>95%Hydrochloride (crystalline)Fast; product often precipitates directly. Avoids oily residues.
Lewis Acid (Mild) TMSOTf / 2,6-Lutidine0.5 - 1 hour>90%TriflateExcellent for highly acid-sensitive substrates; orthogonal cleavage.
Thermal (Green) Boiling Deionized Water10 - 30 mins90-97%Free AmineEco-friendly; no harsh acids; avoids basic workup; highly chemoselective.
Experimental Protocols & Causality

Every protocol below is designed as a self-validating system. The causality behind each chemical step is explained to allow researchers to troubleshoot and adapt the methodology.

Protocol 1: Standard Cleavage using TFA/DCM

Reference Standard:1[1]

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (0.1 M). Causality: DCM is a non-polar, unreactive solvent that stabilizes the reaction without participating in side reactions.

  • Acid Addition: Add TFA to achieve a 20-50% v/v concentration. Causality: This concentration provides sufficient proton activity to cleave the Boc group rapidly while minimizing the degradation of the peptide backbone.

  • Scavenger Addition (Optional): Add TIPS (2.5% v/v) if electron-rich moieties are present. Causality: Scavengers irreversibly trap the highly reactive tert-butyl cation, preventing the alkylation of sensitive residues.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor by LC-MS.

  • Isolation: Concentrate in vacuo and co-evaporate with toluene. Causality: Toluene forms an azeotrope with TFA, facilitating the complete removal of this high-boiling acid. Validation: The resulting product should be a crude trifluoroacetate salt. If the product is an intractable oil, trituration with cold diethyl ether usually induces crystallization.

Protocol 2: Precipitation Cleavage using 4M HCl/Dioxane

Reference Standard:1[1]

  • Reaction Setup: Suspend the Boc-amine in 4M HCl in anhydrous 1,4-dioxane (5-10 equivalents of HCl). Causality: Dioxane coordinates well with HCl, maintaining it in solution while keeping the environment strictly anhydrous to prevent the hydrolysis of orthogonal ester or amide groups[7].

  • Reaction: Stir at room temperature for 30-60 minutes.

  • Precipitation: Observe the formation of a white precipitate. Causality: The resulting amine hydrochloride salt is typically insoluble in dioxane, driving the reaction equilibrium forward.

  • Isolation: Filter the precipitate and wash with cold diethyl ether. Causality: Ether removes residual dioxane and unreacted starting materials without dissolving the product salt. Validation: The isolated white solid should be highly pure by NMR, requiring no further chromatography.

Protocol 3: Mild Lewis Acid Cleavage using TMSOTf

Reference Standard:2[2]

  • Preparation: Dissolve the substrate in anhydrous DCM under an inert atmosphere (N2/Ar) and cool to 0 °C. Causality: Moisture must be strictly excluded as TMSOTf rapidly hydrolyzes to triflic acid, which would negate the mild nature of this protocol.

  • Base Addition: Add 1.5 equivalents of 2,6-lutidine. Causality: 2,6-lutidine is a sterically hindered base that neutralizes the triflic acid byproduct without reacting with the electrophilic TMSOTf or the substrate.

  • Reagent Addition: Add 1.2 equivalents of TMSOTf dropwise. Causality: Dropwise addition controls the exotherm. The silicon atom acts as a hard Lewis acid, selectively coordinating to the carbamate oxygen.

  • Quench: After 30-60 minutes, quench with saturated aqueous NaHCO3. Causality: Neutralizes the reaction mixture and hydrolyzes any remaining silyl esters/ethers. Validation: Extraction with DCM followed by organic layer evaporation will yield the free amine or triflate salt, preserving highly sensitive functional groups like acetals[3].

Protocol 4: Green Thermal Deprotection in Water

Reference Standard:5[5]

  • Suspension: Suspend the N-Boc amine in deionized water (approx. 10-20 mL/mmol). Causality: Water serves as both the environmentally benign solvent and a dual acid/base catalyst at elevated temperatures[4][6].

  • Thermal Activation: Heat the mixture to reflux (100 °C) or subcritical conditions (150 °C in a sealed microwave vial) for 10-30 minutes. Causality: High thermal energy overcomes the activation barrier for carbamate fragmentation, while the unique dielectric properties of hot water stabilize the transition state.

  • Isolation: Cool to room temperature and extract with ethyl acetate. Causality: The free amine partitions into the organic layer, leaving water-soluble impurities behind. This completely avoids the need for basic workups typically required to neutralize acid salts. Validation: TLC will show complete consumption of the starting material. The organic extract yields the free amine directly.

Decision Matrix for Method Selection

Use the following logical workflow to determine the optimal deprotection strategy based on the specific structural liabilities of your target molecule.

DecisionTree Start Analyze Substrate AcidSens Contains Acid-Sensitive Groups? (e.g., acetals) Start->AcidSens WaterSol Stable in Boiling Water? AcidSens->WaterSol No TMSOTf Use TMSOTf / 2,6-Lutidine AcidSens->TMSOTf Yes Cryst Require Solid Precipitate? WaterSol->Cryst No Water Use Water-Mediated Thermal Method WaterSol->Water Yes HCl Use 4M HCl / Dioxane Cryst->HCl Yes TFA Use TFA / DCM Cryst->TFA No

Decision matrix for selecting the optimal Boc deprotection methodology.

References
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions Source: Semantic Scholar URL:[Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

A Researcher's Guide to Cross-Referencing Experimental and Predicted NMR Spectra for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for its unparalleled ability to provide detailed structural information.[1] The journey from a raw NMR signal to a confirmed molecular structure, however, is often complex and fraught with ambiguity. This guide provides an in-depth comparison of experimental and predicted NMR data, offering a robust framework for researchers, scientists, and drug development professionals to enhance the accuracy and efficiency of structural elucidation and verification.

The increasing automation in chemical analysis has shifted the bottleneck from data acquisition to data processing and interpretation.[2][3] This has spurred the development of sophisticated software tools and computational methods that predict NMR spectra from a proposed chemical structure.[4] By cross-referencing these predicted spectra with experimentally acquired data, researchers can gain a higher degree of confidence in their structural assignments.

The Synergy of Experimental and Predicted Data

The core principle behind this comparative approach lies in the synergy between real-world measurements and theoretical calculations. Experimental NMR spectra provide a direct fingerprint of the molecule's magnetic environment, while predicted spectra offer a theoretical validation of a proposed structure. When the two align, it provides strong evidence for the correctness of the structural hypothesis.

However, discrepancies often arise due to a multitude of factors including solvent effects, temperature, pH, and the inherent limitations of prediction algorithms.[5][6] Understanding these nuances is critical for accurate interpretation.

A Step-by-Step Workflow for Robust Structural Verification

This section outlines a comprehensive, self-validating workflow for cross-referencing experimental and predicted NMR data. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: High-Fidelity Experimental Data Acquisition

Experimental Protocol: Acquiring High-Quality 1D and 2D NMR Spectra

  • Sample Preparation:

    • Purity: Ensure the sample is of the highest possible purity to minimize interfering signals.

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte. The choice of solvent can significantly influence chemical shifts.[6]

    • Concentration: Optimize the sample concentration to achieve a good signal-to-noise ratio without causing line broadening due to aggregation.

    • Internal Standard: Add a known internal standard (e.g., TMS) for accurate chemical shift referencing.

  • Spectrometer Setup and Calibration:

    • Tuning and Matching: Properly tune and match the probe for the specific nucleus being observed to ensure maximum sensitivity.[7]

    • Shimming: Carefully shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.[6]

    • Pulse Calibration: Accurately calibrate the 90° pulse width to ensure proper excitation and signal intensity.[7]

  • Data Acquisition Parameters:

    • 1D Proton (¹H) NMR:

      • Spectral Width: Set a spectral width that encompasses all expected proton signals.

      • Number of Scans (NS): Increase the number of scans to improve the signal-to-noise ratio, especially for dilute samples.[7]

      • Relaxation Delay (D1): Use a sufficiently long relaxation delay (typically 1-5 times the longest T1) to allow for full relaxation of the protons, ensuring accurate integration.

    • 1D Carbon-¹³C NMR:

      • Due to the low natural abundance of ¹³C, a higher number of scans is typically required.

    • 2D NMR (e.g., COSY, HSQC, HMBC):

      • Acquire relevant 2D spectra to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC). This data is invaluable for assigning signals in the 1D spectra.

Part 2: Accurate Spectral Prediction

The advent of powerful computational tools has made the prediction of NMR spectra more accessible and accurate than ever before. These tools employ various methods, from empirical databases and increment-based approaches to more computationally intensive quantum mechanics (QM) calculations and machine learning (ML) models.[4][8][9]

Key Prediction Methodologies:

  • Empirical and Database Methods: These methods, often utilizing HOSE (Hierarchical Organisation of Spherical Environments) codes, compare the chemical environment of each atom in the proposed structure to a large database of known structures and their experimental spectra.[8]

  • Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method can provide highly accurate predictions but are computationally expensive, especially for large molecules.[10][11]

  • Machine Learning (ML) and Artificial Intelligence (AI): A growing number of tools leverage machine learning, including deep neural networks (DNNs) and graph neural networks (GNNs), to predict NMR spectra with increasing accuracy and speed.[9][12][13] These models are trained on vast datasets of experimental spectra.[3]

Workflow for Generating Predicted Spectra:

  • Propose Candidate Structures: Based on other analytical data (e.g., mass spectrometry, IR) and chemical intuition, draw the proposed molecular structure(s) in a compatible chemical drawing software.

  • Select a Prediction Software: A variety of software packages are available, each with its own strengths and weaknesses. Some popular options include Mnova NMRPredict[14], ACD/Labs NMR Predictor[15], and open-source tools like DP4-AI.[10][16]

  • Set Prediction Parameters:

    • Nuclei: Specify the nuclei for which to predict the spectra (e.g., ¹H, ¹³C).

    • Solvent: Select the same solvent used in the experimental acquisition to account for solvent effects.

    • Frequency: Set the spectrometer frequency to match the experimental conditions.

  • Generate the Predicted Spectrum: The software will calculate and display the predicted chemical shifts, and in some cases, coupling constants and multiplicities.

Visualizing the Comparison Workflow

The following diagram illustrates the logical flow of cross-referencing experimental and predicted NMR data.

G cluster_exp Experimental Workflow cluster_pred Prediction Workflow exp_prep Sample Preparation exp_acq NMR Data Acquisition (1D & 2D) exp_prep->exp_acq exp_proc Data Processing & Referencing exp_acq->exp_proc compare Cross-Reference & Compare Spectra exp_proc->compare pred_struct Propose Candidate Structure(s) pred_gen Generate Predicted Spectrum pred_struct->pred_gen pred_gen->compare analysis Analyze Deviations & Re-evaluate compare->analysis analysis->pred_struct Refine Structure verification Structure Verification / Elucidation analysis->verification

Sources

Assessing the enantiomeric purity of chiral carbamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chiral separations, I frequently encounter the analytical bottleneck of resolving chiral carbamate derivatives. Carbamates are ubiquitous in modern pharmacophores—serving as crucial structural motifs in cholinesterase inhibitors (e.g., rivastigmine, bambuterol), anticonvulsants, and highly targeted prodrugs. Because the spatial arrangement of these molecules dictates their pharmacological efficacy and toxicological profile, rigorous determination of enantiomeric purity (enantiomeric excess, ee ) is a non-negotiable regulatory requirement.

In this guide, we will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy for carbamate resolution. More importantly, we will dissect the causality behind why specific chiral stationary phases (CSPs) succeed where others fail, and outline a self-validating experimental protocol for your laboratory.

Mechanistic Causality: The Dominance of Polysaccharide CSPs

When separating chiral carbamates, chromatographic methods utilizing polysaccharide-based CSPs remain the industry gold standard. The causality behind this success lies in the complementary functional groups.

The chiral selectors—typically amylose or cellulose derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenylcarbamate))—form a highly ordered helical superstructure. The carbamate linkages on the CSP provide both hydrogen-bond donors (N-H) and acceptors (C=O). When a chiral carbamate analyte enters this environment, it engages in a stereoselective "three-point interaction." The spatial orientation of the analyte's enantiomers dictates how well they fit into the chiral grooves of the polysaccharide backbone, leading to differential retention times .

G cluster_interactions Three-Point Interaction Model CSP Polysaccharide CSP (e.g., Amylose Carbamate) Analyte Chiral Carbamate Analyte (Enantiomeric Pair) HB_Donor Hydrogen Bonding (NH...O=C) Analyte->HB_Donor Primary Pi_Pi π-π Stacking (Aromatic) Analyte->Pi_Pi Secondary Steric Steric Inclusion Analyte->Steric Tertiary HB_Donor->CSP Pi_Pi->CSP Steric->CSP

Fig 1. Mechanistic pathway of chiral recognition between analytes and polysaccharide CSPs.

Molecular modeling of aryloxyaminopropan-2-ols with alkyl carbamate functions confirms that the position of the carbamate and the length of the alkyl residue directly modulate these hydrogen-bonding and steric interactions, yielding resolution ( Rs​ ) values as high as 10.65 in optimized systems .

Objective Comparison: SFC vs. HPLC vs. NMR

Historically, normal-phase HPLC was the default modality. However, we must recognize that traditional coated CSPs are highly susceptible to dissolution by harsh organic solvents. The advent of immobilized CSPs (where the polysaccharide is covalently bonded to the silica) has revolutionized method development, allowing the use of Supercritical Fluid Chromatography (SFC) with a broader range of organic modifiers .

Orthogonally, NMR utilizing Chiral Derivatizing Agents (CDAs) provides excellent data for determining relative and absolute configurations by converting enantiomers into diastereomers . However, NMR lacks the high-throughput scalability required for routine pharmaceutical quality control.

Table 1: Comparative Performance Matrix for Carbamate Enantioseparation

Performance MetricSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with CDAs
Primary Mechanism Partitioning via Supercritical CO₂ + polar modifiersPartitioning via liquid mobile phases (Normal/Reverse Phase)Diastereomeric chemical shift differences
Mass Transfer Kinetics Superior: Low viscosity of CO₂ allows high flow rates without backpressureModerate: Limited by solvent viscosity and column backpressure limitsN/A: Static spectroscopic measurement
Analysis Time Very Fast (3–10 mins)Moderate (15–45 mins)Slow (Requires derivatization + acquisition)
Solvent Consumption Low (Green chemistry; primarily CO₂ + Dimethyl Carbonate/MeOH)High (Requires bulk organic solvents like Hexane/IPA)Very Low (Deuterated solvents only)
Preparative Scalability Excellent (Easy solvent removal upon CO₂ depressurization)Good (But requires energy-intensive solvent evaporation)N/A (Analytical scale only)
Typical Resolution ( Rs​ ) > 2.0 (High theoretical plate count)1.5 – 2.5 N/A (Measured via signal integration)

Causal Insight: Why does SFC consistently outperform HPLC in analysis time and resolution for carbamates? Supercritical CO₂ possesses higher diffusivity and lower viscosity than liquid mobile phases. This facilitates faster mass transfer between the mobile and stationary phases, minimizing longitudinal diffusion (the B -term in the van Deemter equation) and allowing for higher linear velocities without sacrificing peak sharpness.

Self-Validating Experimental Protocol: SFC Method Development

To ensure scientific trustworthiness, an analytical protocol cannot simply be a list of instructions; it must be a self-validating system . This means the workflow must natively incorporate System Suitability Testing (SST) and robustness checks to prove its own validity before reporting enantiomeric excess.

Step 1: Preparation of the Self-Validating Standard (SVS)
  • Synthesize or procure a strictly racemic mixture (50:50 R/S ) of your target chiral carbamate.

  • Spike the racemate with a structurally similar, achiral Internal Standard (IS) at a known concentration.

  • Causality: The 50:50 racemate ensures the system can accurately integrate equal peak areas (proving detector linearity), while the IS validates injection volume consistency and prevents matrix suppression artifacts.

Step 2: Immobilized CSP Screening Matrix
  • Equip the SFC with immobilized polysaccharide columns (e.g., Amylose-SA and Cellulose-SB, 5 µm, 250 × 4.6 mm).

  • Set the Active Back Pressure Regulator (ABPR) to 120 bar and column temperature to 35°C.

  • Run a gradient screening: 95% CO₂ / 5% Modifier to 60% CO₂ / 40% Modifier over 10 minutes.

  • Modifier Selection: Screen Methanol (MeOH), Ethanol (EtOH), and Dimethyl Carbonate (DMC). Causality: DMC is a green solvent that acts as a strong hydrogen-bond acceptor. For carbamates with strong internal hydrogen bonding, DMC disrupts these internal bonds, forcing the analyte to interact more strongly with the CSP, thereby enhancing resolution .

Step 3: Native System Suitability & Optimization
  • Inject the SVS. The system is automatically validated to proceed only if:

    • Resolution ( Rs​ ) between enantiomers is > 1.5 (baseline separation).

    • Peak tailing factor is < 1.2.

    • Area ratio of R to S is 1.00±0.02 .

  • Optimization Causality: If Rs​<1.5 , lower the column temperature to 25°C. Enantioseparation is an enthalpically driven process ( ΔH is negative). Lowering the temperature increases the entropic penalty but maximizes the enthalpic hydrogen-bonding interactions, often drastically improving Rs​ .

Step 4: Robustness Verification
  • Deliberately perturb the optimized method: alter the flow rate by ±10% and the modifier concentration by ±2% .

  • If the calculated ee% of a known asymmetric sample shifts by >0.5%, the method is deemed non-robust and requires tighter thermostatic or pump stroke controls.

Workflow Start Select Chiral Carbamate Screening Screen Immobilized CSPs Start->Screening MobilePhase Optimize Mobile Phase (CO2 + Modifiers) Screening->MobilePhase Eval Resolution Rs > 1.5? MobilePhase->Eval Optimize Adjust Modifier % & Temp Eval->Optimize No Validate Self-Validation (SST, Linearity, LOD) Eval->Validate Yes Optimize->Eval End Determine Enantiomeric Excess Validate->End

Fig 2. Self-validating experimental workflow for SFC method development of chiral analytes.

Conclusion

For assessing the enantiomeric purity of chiral carbamate derivatives, SFC coupled with immobilized polysaccharide CSPs provides an unmatched combination of speed, resolution, and environmental sustainability. While NMR with CDAs remains a powerful orthogonal tool for structural elucidation, the superior mass transfer kinetics of supercritical CO₂ make SFC the definitive choice for both analytical quantification and preparative-scale isolation in modern drug development.

References

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules (MDPI), 2024.[Link]

  • Enantioselective chromatography and molecular modeling of novel aryloxyaminopropan-2-ols with the alkyl carbamate function. Chirality, 2004.[Link]

  • Dynamic NMR studies of diastereomeric carbamates: implications toward the determination of relative configuration by NMR. The Journal of Organic Chemistry, 1979.[Link]

Safety Operating Guide

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate (CAS: 1175090-35-3), frequently referred to as a Boc-protected amino alcohol, is a critical intermediate utilized in peptide synthesis and small-molecule drug development. While its stability under basic and nucleophilic conditions makes it synthetically highly valuable, these same chemical properties dictate strict environmental health and safety (EHS) handling during disposal.

As a laboratory professional, understanding why specific disposal protocols are enforced is just as important as knowing how to execute them. This guide provides a self-validating, step-by-step operational framework for the safe segregation, storage, and disposal of this compound, ensuring full compliance with environmental regulations and safeguarding laboratory personnel.

Quantitative Chemical Profile & EHS Implications

Before initiating any disposal protocol, it is essential to understand the quantitative parameters of the waste material. The following table summarizes the physicochemical properties of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate and their direct operational implications for waste management.

Property / ParameterValue / SpecificationOperational Implication for Disposal
Chemical Name Tert-butyl 3-(hydroxymethyl)phenethylcarbamateFull name must be written on waste labels. The EPA prohibits the use of abbreviations (e.g., "Boc-amine") on hazardous waste manifests [1].
CAS Number 1175090-35-3Essential for precise EHS manifesting, SDS cross-referencing, and licensed contractor pickup.
Molecular Formula C14H21NO3High carbon and nitrogen content dictates high-temperature incineration as the only acceptable final disposal route.
Molecular Weight 251.32 g/mol Used to calculate theoretical gas yield (isobutylene/CO₂) during accidental acid-catalyzed deprotection.
Density ~1.1 g/cm³Heavier than water; dictates the volume of inert absorbent (e.g., vermiculite) required for spill response.
Max SAA Storage Time 6 to 12 months (State dependent)Requires strict date-logging upon the very first drop of waste entering the container [2].
Max SAA Volume 55 Gallons (Total Lab Waste)Exceeding limits triggers an immediate mandatory transfer to a central accumulation area [3].

Mechanistic Insight: The Chemistry of Boc-Carbamate Waste

Expertise & Experience: Standard disposal guides often simply state "do not mix with acids." However, understanding the causality behind this rule is the foundation of true laboratory safety.

The tert-butoxycarbonyl (Boc) protecting group is specifically engineered to be acid-labile. If Tert-butyl 3-(hydroxymethyl)phenethylcarbamate waste is inadvertently mixed with acidic waste streams (such as trifluoroacetic acid (TFA) or hydrochloric acid), it will undergo a rapid, exothermic deprotection reaction.

Mechanistically, the acid protonates the carbamate oxygen, leading to the cleavage of the tert-butyl group. This reaction releases two moles of gas for every mole of reacted chemical: isobutylene gas and carbon dioxide . If this occurs inside a sealed, glass EHS waste carboy, the rapid evolution of gas will cause catastrophic pressurization, inevitably leading to an explosive container rupture and aerosolization of hazardous laboratory waste. Therefore, strict segregation from acidic waste is not merely a regulatory suggestion—it is a critical physical safety requirement.

Experimental Protocol: Standard Disposal Procedure

The disposal of Boc-protected amines must be carried out in accordance with prevailing federal regulations, specifically the [2].

Phase 1: Waste Segregation and Container Selection
  • Verify Compatibility: Ensure the waste container is chemically compatible with both the carbamate and any solvent it is dissolved in. High-Density Polyethylene (HDPE) is universally recommended for organic amine waste [3].

  • Enforce Segregation: Verify the pH of the existing waste stream if combining with other organics. Never add Tert-butyl 3-(hydroxymethyl)phenethylcarbamate to a container that has received acidic waste.

  • Inspect the Seal: Use containers with secure, leak-proof closures. Vented caps should be used if there is any minor risk of slow off-gassing from mixed organic waste.

Phase 2: Labeling and SAA Storage
  • Apply Standardized Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "Tert-butyl 3-(hydroxymethyl)phenethylcarbamate" [1].

  • Date the Container: Mark the exact date the first drop of waste enters the container.

  • Store in the SAA: Keep the container securely closed (except when actively adding waste) and store it in a designated Satellite Accumulation Area (SAA) that is under the direct control of the laboratory personnel generating the waste [2].

Phase 3: Spill Response and Decontamination

In the event of an accidental spill outside of the primary containment:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure fume hoods or room ventilation systems are operating at maximum capacity.

  • Don PPE: Put on chemical safety goggles, a laboratory coat, and nitrile gloves.

  • Absorb: Cover liquid or dissolved spills with an inert, non-combustible absorbent material such as vermiculite or dry sand [1]. Do not use combustible materials like paper towels for large spills.

  • Decontaminate: Sweep the absorbed material into a solid hazardous waste container. Scrub the contaminated surface with a suitable solvent (e.g., ethanol or isopropanol) and collect all rinsate as hazardous waste.

Phase 4: Final Disposal
  • Schedule Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor.

  • Incineration: The primary and only EPA-recommended method for the final disposal of this compound is high-temperature chemical incineration. Incineration ensures the complete thermal oxidation of the organic framework into CO₂, H₂O, and NOₓ (which are subsequently neutralized by the facility's alkaline scrubbers). Do not discharge this chemical down the drain [1].

Procedural Visualization

The following diagram illustrates the logical decision-making matrix and procedural workflow for managing Tert-butyl 3-(hydroxymethyl)phenethylcarbamate waste, ensuring a self-validating approach to laboratory safety.

G Start Generation of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate Waste Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Spill Routine Routine Lab Waste Decision->Routine Routine Ventilate 1. Evacuate & Ventilate 2. Don Appropriate PPE Spill->Ventilate Absorb 3. Absorb with Vermiculite 4. Decontaminate with Ethanol Ventilate->Absorb Incineration Final Disposal: Licensed Chemical Incineration Absorb->Incineration Segregate 1. Segregate from Strong Acids (Prevents Exothermic Deprotection) Routine->Segregate Collect 2. Collect in Compatible Leak-Proof HDPE Container Segregate->Collect SAA 3. Store in Satellite Accumulation Area (SAA) Collect->SAA SAA->Incineration

Figure 1: Decision-making and procedural workflow for Boc-protected carbamate waste disposal.

References

  • United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA. Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. Available at:[Link]

A Comprehensive Guide to the Safe Handling of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 3-(hydroxymethyl)phenethylcarbamate. Recognizing the unique nature of each chemical, this document moves beyond a generic template to offer a detailed, scientifically-grounded protocol. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust through expertise and in-depth technical guidance.

Understanding the Hazard: A Carbamate Family Perspective

Tert-butyl 3-(hydroxymethyl)phenethylcarbamate belongs to the carbamate family of compounds. Carbamates can exhibit a range of toxicological properties, and it is prudent to handle all members of this class with a high degree of caution. The primary route of exposure for many carbamates is through skin contact, but inhalation of dusts or aerosols and ingestion are also potential routes.[1]

Based on data from similar carbamate compounds, Tert-butyl 3-(hydroxymethyl)phenethylcarbamate should be considered as potentially:

  • Harmful if swallowed. [2][3]

  • A cause of skin irritation. [2][3][4]

  • A cause of serious eye irritation. [2][3][4][5]

  • A cause of respiratory irritation if inhaled as a dust or aerosol. [2][3]

The Hierarchy of Controls: Your First Line of Defense

Before relying on Personal Protective Equipment (PPE), a comprehensive safety strategy must be implemented. The hierarchy of controls prioritizes the most effective measures to minimize risk.

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard.

    • Chemical Fume Hood: All work with Tert-butyl 3-(hydroxymethyl)phenethylcarbamate, especially when handling the solid or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.[5][6]

    • Ventilation: Ensure the laboratory has adequate general ventilation.[7][8]

  • Administrative Controls: These are procedural changes to how work is performed.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

    • Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound.

    • Restricted Access: Limit access to areas where the chemical is stored and handled.

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls cannot eliminate all risks, appropriate PPE is essential. The following recommendations are based on best practices for handling carbamate compounds.

Eye and Face Protection
  • Chemical Safety Goggles: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] Safety glasses are not sufficient as they do not provide a complete seal.

  • Face Shield: When there is a significant risk of splashing, such as during large-scale solution preparation or spill cleanup, a face shield should be worn in addition to safety goggles.[9][10]

Skin and Body Protection
  • Gloves:

    • Material: Neoprene or nitrile gloves are recommended for handling carbamates as they provide adequate protection from cutaneous exposure.[9] Latex gloves are not suitable.[9]

    • Inspection: Always inspect gloves for tears or punctures before use.

    • Technique: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Wash hands thoroughly after removing gloves.

  • Laboratory Coat: A flame-resistant lab coat should be worn and buttoned completely.

  • Protective Clothing: For tasks with a higher risk of contamination, consider additional protective clothing such as an apron or coveralls.

Respiratory Protection

A NIOSH/MSHA or European Standard EN 149 approved respirator may be required under certain circumstances:

  • When dusts are generated: If you are weighing out the solid compound and a fume hood is not available or not functioning properly.[5]

  • If exposure limits are exceeded: While no specific occupational exposure limit is set for this compound, limits for other carbamates exist and can serve as a guide.[1]

  • During spill cleanup: For large spills, a respirator will be necessary.

If a respirator is required, a full-face respirator offers the best protection for both the respiratory system and the eyes.[10] A complete respiratory protection program, including fit testing and training, must be implemented.

PPE Selection Summary
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Safety GogglesNitrile or Neoprene GlovesLab CoatRecommended (P3 filter) if not in a fume hood[5]
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile or Neoprene GlovesLab CoatNot typically required if in a fume hood
Reaction Work-up Chemical Safety GogglesNitrile or Neoprene GlovesLab CoatNot typically required if in a fume hood
Spill Clean-up Chemical Safety Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat/CoverallsRequired (consult SDS of spill material)

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is critical to maintaining a safe laboratory environment.

Safe Handling Protocol
  • Preparation:

    • Read and understand this guide and any available safety information thoroughly.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Locate the nearest eyewash station and safety shower.[5]

    • Have appropriate spill cleanup materials readily available.

  • Donning PPE:

    • Follow the proper sequence for putting on PPE: lab coat, then respirator (if needed), then eye protection, and finally gloves.

  • Handling the Compound:

    • Work within the fume hood.

    • Avoid contact with eyes, skin, and clothing.[5]

    • Minimize dust generation.[5]

    • Keep containers tightly closed when not in use.

  • After Handling:

    • Wash hands and face thoroughly.[5]

    • Remove PPE in the reverse order of donning, being careful to avoid contaminating yourself.

    • Decontaminate the work area.

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Prevent the spill from spreading.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Clean-up:

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[9]

Waste Disposal
  • Containers: All waste containing Tert-butyl 3-(hydroxymethyl)phenethylcarbamate should be collected in clearly labeled, sealed containers.

  • Regulations: Dispose of all chemical waste in accordance with applicable regional, national, and local laws and regulations. Do not mix with other waste streams unless explicitly permitted.

  • Contaminated Materials: All disposable PPE and spill cleanup materials should be treated as hazardous waste and disposed of accordingly.

Visualizing Safety: A Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow start Start: Task Involving Tert-butyl 3-(hydroxymethyl)phenethylcarbamate risk_assessment Perform Task-Specific Risk Assessment start->risk_assessment is_solid Is the material a solid and will dust be generated? risk_assessment->is_solid in_hood Is the work being performed in a certified chemical fume hood? is_solid->in_hood Yes add_respirator Add Respiratory Protection (e.g., N95 or P100 respirator) is_solid->add_respirator No splash_risk Is there a significant risk of splashing? in_hood->splash_risk Yes ppe_base Standard PPE: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat in_hood->ppe_base No splash_risk->ppe_base No add_faceshield Add Face Shield splash_risk->add_faceshield Yes end_ppe Final PPE Configuration ppe_base->end_ppe add_respirator->in_hood add_faceshield->ppe_base

Caption: PPE selection workflow for handling Tert-butyl 3-(hydroxymethyl)phenethylcarbamate.

Conclusion: A Culture of Safety

The safe handling of Tert-butyl 3-(hydroxymethyl)phenethylcarbamate is paramount to protecting the health of researchers and ensuring the integrity of scientific work. By understanding the potential hazards, implementing a robust hierarchy of controls, and utilizing the appropriate personal protective equipment, you can create a safe and productive research environment. This guide serves as a foundational document, but it is the responsibility of every individual to remain vigilant and prioritize safety in all laboratory operations.

References

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. (2023, May 1). National Center for Biotechnology Information. [Link]

  • CARBAMATE INSECTICIDES - Dhss.delaware.gov. (2015, January). Delaware Health and Social Services. [Link]

  • WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture - | WA.gov. Washington State Department of Agriculture. [Link]

  • tert-butyl N-((3-hydroxyphenyl)methyl)carbamate | C12H17NO3 | CID 18369568 - PubChem. PubChem. [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2024, July 22). 3M. [Link]

  • Carbamic acid, ethyl ester: Human health tier II assessment CAS Number: 51-79-6 Preface - Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Australian Industrial Chemicals Introduction Scheme. [Link]

  • Common Name: AMMONIUM CARBAMATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov. (2002, March). New Jersey Department of Health. [Link]

  • Carbaryl - NIOSH Pocket Guide to Chemical Hazards - CDC. Centers for Disease Control and Prevention. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.